Technical Documentation Center

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Advanced Structural and Functional Profiling of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid in Peptidomimetic Drug Design Executive Summary & Chemical Informatics The development of conformationally constrained pept...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural and Functional Profiling of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid in Peptidomimetic Drug Design

Executive Summary & Chemical Informatics

The development of conformationally constrained peptidomimetics relies heavily on non-natural amino acids to dictate secondary structure and enhance proteolytic stability. Among these, the azepane (7-membered ring) scaffold has emerged as a critical structural motif.

Nomenclature Note: In commercial chemical databases and literature, the specific query 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is frequently cross-listed with 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2) due to automated IUPAC numbering shifts when a second heteroatom is introduced[1]. Alternatively, it represents a specific regioisomer of the widely used 1-Boc-azepane-2-carboxylic acid (CAS 155905-76-3) [2]. Regardless of the specific heteroatom placement, this class of Boc-protected, 7-membered cyclic amino acids serves identical functions in drug discovery: providing a rigidified backbone that forces peptides into bioactive conformations (e.g.,


-turns) while offering orthogonal protection strategies during synthesis.

Physicochemical Properties & Structural Causality

The 7-membered azepane ring provides a wider range of


 and 

dihedral angles compared to the 5-membered proline ring. This expanded conformational space allows chemists to fine-tune the spatial orientation of pharmacophores. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it acts as an acid-labile protecting group during Solid-Phase Peptide Synthesis (SPPS) and increases the lipophilicity of the intermediate, aiding in purification.

Table 1: Comparative Physicochemical Data of Boc-Protected Azepane/Diazepane Scaffolds

Property1-Boc-1,4-diazepane-5-carboxylic acid[1]1-Boc-azepane-2-carboxylic acid[2]
CAS Number 1214824-64-2155905-76-3
Molecular Formula C11H20N2O4C12H21NO4
Molecular Weight 244.29 g/mol 243.30 g/mol
Topological PSA ~75.5 Ų66.84 Ų
LogP (Predicted) ~0.81.57
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 44

Role in Drug Development: Macrocyclization & Stapled Peptides

The incorporation of azepane-2-carboxylic acid derivatives is a proven strategy for targeting challenging protein-protein interactions (PPIs). By embedding this rigid scaffold into a linear peptide, researchers can pre-organize the molecule into its active binding conformation.

For example, incorporating an enantiopure azepane linker into an Arginylglycylaspartic acid (RGD) sequence significantly restricts the flexibility of the resulting cyclopentapeptide[3]. This conformational restriction directly causes a reduction in the entropic penalty of binding, yielding macrocycles with low-micromolar affinity (IC50 ~ 1.8 µM) toward


v

3 integrin receptors[4]. Similarly, azepane derivatives are utilized in one-component (1C) peptide stapling to generate low-micromolar binders of KRAS that successfully block nucleotide exchange[5].

Macrocycle_Design A Linear Peptide Precursor High entropy, low target specificity B Azepane Scaffold Incorporation Induces specific dihedral constraint A->B Structural Modification C Microwave-Assisted Macrocyclization 75°C, 25W, 25 min B->C HATU/DIEA in DCM D Conformationally Constrained Peptidomimetic C->D High Yield Cyclization (79%) E Enhanced Receptor Affinity (e.g., Integrin αvβ3, KRAS) D->E Reduced Entropic Penalty

Fig 1: Logical workflow of azepane-mediated peptidomimetic drug design.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the handling and incorporation of Boc-protected azepane carboxylic acids. Causality is embedded into the methodology to explain why specific reagents are chosen.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because the azepane ring is sterically hindered, standard coupling reagents (like DIC/HOBt) often result in incomplete reactions. This protocol utilizes HATU to overcome the activation energy barrier.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 3 mL of Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure[5].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 3 mL) for 1 minute. Causality: Piperidine selectively removes the Fmoc group from the growing peptide chain without affecting the acid-labile Boc group on the incoming azepane derivative.

  • Validation (Kaiser Test): Perform a Kaiser test. A positive result (blue color) self-validates that primary amines are successfully exposed and ready for coupling[5].

  • Coupling: Dissolve 1.2 equivalents of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (or its diazepane equivalent) and 1.2 equivalents of HATU in DMF. Add N,N-Diisopropylethylamine (DIEA) to basicify the solution. Add to the resin and agitate for 2 hours. Causality: HATU is highly reactive and specifically chosen to drive the acylation of the sterically hindered secondary/tertiary amines associated with 7-membered rings.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and removes the Boc protecting group from the azepane ring, yielding the mature, deprotected sequence[5].

SPPS_Workflow N1 Solid Support (Rink Amide Resin) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Azepane Coupling (HATU/DIEA) N2->N3 N4 Chain Elongation N3->N4 N5 Global Cleavage (TFA/TIPS/H2O) N4->N5

Fig 2: Step-by-step SPPS workflow utilizing orthogonal Boc/Fmoc chemistry.

Protocol B: Microwave-Assisted Macrocyclization

Cyclizing a peptide containing a 7-membered ring introduces significant transannular strain. Conventional thermal heating often yields <20% of the desired macrocycle. Microwave (MW) irradiation is strictly required.

  • Dilution: Dissolve the linear azepane-containing peptide precursor in Dichloromethane (DCM) to a highly dilute concentration of 0.7 mM. Causality: High dilution kinetically favors intramolecular cyclization over intermolecular polymerization[4].

  • Activation: Add HATU and DIEA to the solution.

  • Microwave Irradiation: Subject the reaction mixture to MW irradiation at 25 W, maintaining a temperature of 75 °C for 25 minutes[4]. Causality: MW dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy required to force the azepane-constrained backbone into a closed ring.

  • Purification: Remove the solvent under reduced pressure and purify via preparative HPLC to isolate the target macrocycle (typical yields ~79%)[3].

References

  • Smolecule. "Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3". Smolecule.
  • Sigma-Aldrich. "1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | 1214824-64-2". Sigma-Aldrich.
  • Cini, E. et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." ResearchGate.
  • White, C. J. et al. "Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles." PMC / NIH.
  • Spring, D. et al. "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides." University of Cambridge.

Sources

Exploratory

The Therapeutic Potential of Azepane-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged structure."[1] Its inherent three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged structure."[1] Its inherent three-dimensionality and conformational flexibility offer a unique advantage, allowing for the creation of molecules that can precisely interact with complex biological targets.[2][3] This guide focuses specifically on derivatives of azepane-2-carboxylic acid, a subclass that has garnered significant attention for its therapeutic potential across a wide range of diseases. The presence of the carboxylic acid group at the 2-position provides a critical anchor for molecular interactions, often serving as a key hydrogen bond donor or forming salt bridges with target proteins.[4] This feature, combined with the versatile azepane ring, makes these derivatives a hot topic in the development of novel therapeutic agents.[5]

This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of azepane-2-carboxylic acid derivatives for researchers, scientists, and drug development professionals.

The Azepane-2-Carboxylic Acid Scaffold: A Structural and Functional Analysis

The therapeutic promise of azepane-2-carboxylic acid derivatives stems from the unique physicochemical properties of the core scaffold. The seven-membered ring is non-planar, adopting a variety of low-energy conformations such as the chair and boat forms. This conformational flexibility allows derivatives to adapt to the specific topology of a target's binding site, a crucial factor for achieving high affinity and selectivity.[2]

The stereochemistry at the C2 and other positions on the ring is also a critical determinant of biological activity. The development of robust asymmetric synthesis methods has been a key enabler in this field, allowing for the preparation of enantiomerically pure compounds and the exploration of stereochemical effects on target engagement.[6][7]

Synthetic Strategies: Building the Core

The construction of the azepane-2-carboxylic acid core is a key challenge that has been addressed through various innovative synthetic methodologies. A common and effective approach involves ring-closing metathesis (RCM) or other cyclization strategies from acyclic precursors.

A notable example is the asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives.[6][7] This multi-step process highlights the ingenuity required to control stereochemistry and introduce diversity at specific positions. The key to this synthesis is an oxidative cleavage of a bicyclic intermediate, which establishes the desired stereocenters at C2 and C5 simultaneously.[6]

Below is a generalized workflow illustrating a common synthetic approach to these derivatives.

G cluster_0 Starting Materials & Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Functionalization & Diversification A Chiral Precursor (e.g., Amino Acid) B Acyclic Diene/Ene-Yne A->B Multi-step synthesis C Ring-Closing Metathesis (RCM) or other cyclization B->C D Unsaturated Azepane Derivative C->D E Reduction/Hydrogenation D->E F Saturated Azepane Core E->F G Coupling Reactions (Amide bond formation, etc.) F->G Introduce R-groups H Final Azepane-2-Carboxylic Acid Derivative G->H

Caption: Generalized workflow for the synthesis of azepane-2-carboxylic acid derivatives.

Therapeutic Targets and Mechanisms of Action

Derivatives of azepane-2-carboxylic acid have demonstrated activity against a variety of therapeutic targets, showcasing their versatility in drug discovery.

Enzyme Inhibition

Many azepane-containing compounds function as enzyme inhibitors by arranging functional groups in a way that allows for specific interactions with the enzyme's active site.[2]

  • Cathepsin K Inhibition: Methyl-substituted azepan-3-one derivatives have been developed as potent inhibitors of cathepsin K, an enzyme implicated in osteoporosis. Structure-activity relationship (SAR) studies have shown that the position and stereochemistry of methyl groups on the azepane ring can significantly modulate inhibitory potency and pharmacokinetic properties. For example, the 4S-7-cis-methylazepanone analogue 10 exhibited a Ki,app of 0.041 nM against human cathepsin K and excellent oral bioavailability in rats.[8]

  • Glycosidase Inhibition: Polyhydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated as glycosidase inhibitors. One stereoisomer showed potent and selective inhibition of β-galactosidase with an IC50 of 21 μM, suggesting potential applications in metabolic disorders.[9]

  • PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways, and their inhibition is an attractive strategy for cancer immunotherapy.[1][10] Azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors, demonstrating nanomolar potency and in vivo antitumor efficacy.[10]

G TCR T-Cell Receptor (TCR) Signaling JAK_STAT JAK-STAT Pathway TCR->JAK_STAT PTPN2 PTPN2 / PTPN1 PTPN2->JAK_STAT inhibits IFN_gamma IFN-γ Signaling PTPN2->IFN_gamma inhibits Immune_Response Anti-Tumor Immune Response JAK_STAT->Immune_Response promotes IFN_gamma->JAK_STAT Azepane_Inhibitor Azepane-2-Carboxylic Acid Derivative Azepane_Inhibitor->PTPN2 inhibits G cluster_SAR Key SAR Insights Azepane COOH_Node Position 2 (COOH): - Essential for activity - Forms key H-bonds/salt bridges Ring_Node Ring Positions (R1, R2, R3): - Stereochemistry is critical - Modulates potency and PK - Influences conformation N_Node Position 1 (N-R4): - Site for diversification - Affects solubility & permeability

Caption: Key structure-activity relationship points for azepane-2-carboxylic acid derivatives.

Quantitative Biological Activity Data

The following table summarizes the biological activity of representative azepane derivatives against various targets.

Compound ClassTargetActivityValueReference
Methyl-substituted azepanoneHuman Cathepsin KKi,app0.041 nM[8]
Polyhydroxylated azepaneβ-galactosidaseIC5021 µM[9]
PTPN2/N1 InhibitorPTPN2/N1IC50Nanomolar range[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a common method for functionalizing the azepane-2-carboxylic acid core via amide bond formation.

  • Dissolution: Dissolve the azepane-2-carboxylic acid derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.), to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative. [11]

Protocol 2: In Vitro Glycosidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of azepane derivatives against a target glycosidase.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target glycosidase (e.g., phosphate or citrate buffer at the optimal pH). Prepare a stock solution of the synthetic substrate (e.g., p-nitrophenyl-β-D-galactopyranoside for β-galactosidase) and the test compound (azepane derivative) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microplate, add the buffer, the enzyme solution, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle solvent). Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer like 0.1 M Na2CO3). This also develops the color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. [9]

Future Perspectives and Conclusion

The azepane-2-carboxylic acid scaffold continues to be a highly promising starting point for the development of novel therapeutics. [5][12]Its inherent structural and chemical properties provide a robust framework for designing potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The versatility and proven success of this scaffold ensure its continued importance in the field of drug discovery.

References

  • Wishka, D. G., Bédard, M., Brighty, K. E., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wishka, D. G., Bédard, M., Brighty, K. E., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]

  • Yamashita, D. S., et al. (2009). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chauvin, A. L., Gillaizeau, I., Behr, J. B., & Plantier-Royon, R. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Mousa, Y. J. (n.d.). Drugs acting on the Central Nervous System (CNS). Available at: [Link]

  • ResearchGate. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Available at: [Link]

  • Wageningen University & Research. (n.d.). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Available at: [Link]

  • MDPI. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Available at: [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships. Available at: [Link]

  • PubMed. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Available at: [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

Sources

Foundational

Engineering Constraint: The Role of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid in Peptidomimetics

The following technical guide details the role, synthesis, and application of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid , a critical scaffold in the design of conformationally constrained peptidomimetics. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid , a critical scaffold in the design of conformationally constrained peptidomimetics.

Executive Summary

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid represents a specialized class of non-proteinogenic amino acids used to introduce rigid conformational constraints into peptide backbones. Structurally, it consists of a seven-membered azepane ring bearing a carboxylic acid at the C2 position and a tert-butoxycarbonyl (Boc) ester moiety at the C5 position.

In the context of drug design, this molecule functions primarily as a conformationally constrained surrogate for Glutamic Acid (Glu) or Aspartic Acid (Asp) . By locking the side-chain functionality (the C5-carboxylate) into a specific spatial orientation relative to the peptide backbone, it reduces the entropic penalty of binding, thereby enhancing affinity and selectivity for targets such as integrins, proteases, and G-protein coupled receptors (GPCRs).

Structural Chemistry & Conformational Dynamics[1][2]

The Azepane Scaffold vs. Proline

While Proline (5-membered pyrrolidine) is the gold standard for inducing turns (specifically


-turns), the 7-membered azepane ring offers a distinct conformational profile. The azepane ring is more flexible than proline but possesses defined low-energy puckering modes—primarily the Twist-Chair  and Twist-Boat  conformations.
  • Backbone Constraints (

    
    ):  The azepane ring restricts the backbone torsion angle 
    
    
    
    to values near -60° (similar to Proline) or -140°, depending on the ring pucker. This promotes the formation of turn structures that are inaccessible to linear peptides.
  • Side-Chain Constraints (

    
    ):  In linear Glutamic acid, the side chain has high rotational freedom (
    
    
    
    ). In 5-(tert-butoxycarbonyl)azepane-2-carboxylic acid, the "side chain" is part of the ring system. This locks the distance and angle between the backbone nitrogen and the distal carboxylate, creating a pre-organized pharmacophore.
Stereochemical Implications

The relative stereochemistry between C2 and C5 is critical.

  • (2S, 5S)-Isomer: Often places the C5-substituent in a pseudo-equatorial position, extending it away from the backbone, ideal for solvent-exposed interactions or deep pocket binding.

  • (2S, 5R)-Isomer: May force the substituent into a pseudo-axial orientation, creating a compact hydrophobic collapse or specific intramolecular H-bonds.

Visualization: Conformational Locking

The following diagram illustrates the restriction of conformational space compared to linear Glutamic Acid.

Conformation cluster_linear Linear Glutamic Acid cluster_cyclic Azepane Scaffold Glu Glutamic Acid (High Entropy) Chi1 χ1 Rotation (Free) Glu->Chi1 Chi2 χ2 Rotation (Free) Glu->Chi2 Binding Target Binding (High Affinity) Chi1->Binding Entropic Penalty Azepane 5-Boc-Azepane-2-COOH (Low Entropy) Ring Ring Constraints (Twist-Chair) Azepane->Ring Vector Fixed Vector (C2 to C5) Ring->Vector Vector->Binding Pre-organized

Caption: Comparison of entropic costs between linear Glu and the constrained Azepane scaffold during target binding.

Synthesis Methodologies

The synthesis of 5-substituted azepane-2-carboxylic acids is non-trivial due to the difficulty of forming 7-membered rings (entropic disfavor). Two primary routes are established: Ring-Closing Metathesis (RCM) and Oxidative Cleavage of Bicyclic Alkenes .

Route A: Oxidative Cleavage (The Pfizer Route)

This method, developed for large-scale preparation, ensures high stereocontrol.

  • Starting Material: 8-Oxa-bicyclo[3.2.1]octan-3-one derivatives.

  • Expansion: Conversion to aza-bicyclo[3.2.2]nonene via Schmidt reaction or similar rearrangement.

  • Key Step: Oxidative cleavage of the alkene bridge using

    
    . This simultaneously generates the C2-carboxylic acid and the C5-carboxylate (which is then protected as the Boc-ester).
    
Route B: Ring-Closing Metathesis (RCM)

Ideal for smaller, diverse libraries.

  • Precursors: Allylglycine derivative and a homo-allyl alcohol/ester.

  • Catalyst: Grubbs II or Hoveyda-Grubbs.

  • Cyclization: Forms the unsaturated azepene.

  • Reduction: Hydrogenation yields the saturated azepane.

Synthesis Workflow Diagram

Synthesis Start Bicyclic Alkene (Aza-bicyclo[3.2.2]nonene) Oxidation Oxidative Cleavage (RuCl3, NaIO4) Start->Oxidation Ring Opening Intermediate Dicarboxylic Acid Intermediate Oxidation->Intermediate Protection Selective Protection (t-BuOH, EDCI) Intermediate->Protection C5 Esterification Product 5-(tert-Butoxycarbonyl) azepane-2-carboxylic acid Protection->Product

Caption: Stereoselective synthesis via oxidative cleavage of bicyclic precursors.

Applications in Peptidomimetics

Integrin Inhibitors (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence is the recognition motif for integrins (e.g.,


). The distance between the Arg guanidine and the Asp carboxylate is the primary determinant of selectivity.
  • Mechanism: Replacing Asp with 5-(tert-butoxycarbonyl)azepane-2-carboxylic acid (after deprotection to the free acid) creates a rigid spacer. The 7-membered ring alters the bite angle, potentially enhancing selectivity for specific integrin subtypes over others.

Protease Resistance

Peptides containing 5-substituted azepanes are resistant to common proteases (trypsin, chymotrypsin) because the scissile bond is sequestered within a non-natural cyclic system, and the backbone geometry does not fit the protease active site.

Orthogonal Protection Strategy

The "tert-butoxycarbonyl" group at C5 acts as an orthogonal protecting group during Solid Phase Peptide Synthesis (SPPS).

  • C2-COOH: Used for backbone coupling (requires activation).

  • N1-Amine: Usually Fmoc-protected for SPPS.

  • C5-COOtBu: Stable to base (piperidine) used for Fmoc removal. Removed only by acid (TFA) at the final cleavage step, revealing the free carboxylic acid for bioactivity.

Experimental Protocols

Protocol: Incorporation into Peptides via SPPS

Objective: Coupling Fmoc-protected 5-(tert-butoxycarbonyl)azepane-2-carboxylic acid to a resin-bound peptide.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Previous AA): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

  • Activation:

    • Dissolve Fmoc-5-(tert-butoxycarbonyl)azepane-2-carboxylic acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq). Activate for 2 minutes (pre-activation is crucial for sterically hindered secondary amines).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours. Note: Coupling to secondary amines (like azepanes) is slower than primary amines.

  • Monitoring: Perform a Chloranil test (Kaiser test is ineffective for secondary amines).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.

Protocol: Final Deprotection (Boc Removal)

Objective: Remove the C5-tert-butyl ester to reveal the active carboxylic acid.

  • Cocktail Preparation: TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Reaction: Incubate the resin-bound peptide in the cocktail for 2–3 hours. The high acid concentration cleaves the tert-butyl ester (forming isobutylene) and the resin linker.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Technical Data Summary

PropertySpecification
IUPAC Name 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid
Molecular Formula

Molecular Weight 243.30 g/mol
Role Constrained Glutamic Acid / Aspartic Acid Mimic
Ring Size 7-membered (Azepane)
Puckering Mode Twist-Chair (Predominant)
Protecting Group C5-Ester (Boc/tBu); Stable to Base, Labile to Acid
CAS Number 1214824-64-2

References

  • Wishka, D. G., et al. (2011).[1] "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940.[1] Link

  • Han, I., et al. (2015).

    
    -Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry, 80(21), 11092–11100. Link[2]
    
  • Cini, E., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012(10), 1961–1968. Link

  • Smolecule. (2023). "Product Information: 5-(tert-butoxycarbonyl)azepane-2-carboxylic acid." Link

Sources

Exploratory

Stereochemistry and Chirality of 5-Substituted Azepane Amino Acids: A Technical Whitepaper

Executive Summary The exploration of three-dimensional chemical space is a critical mandate in modern drug discovery. Moving beyond flat, aromatic scaffolds, seven-membered nitrogen heterocycles—specifically azepane amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of three-dimensional chemical space is a critical mandate in modern drug discovery. Moving beyond flat, aromatic scaffolds, seven-membered nitrogen heterocycles—specifically azepane amino acids—offer unique vector projections for pharmacophore alignment. The introduction of substituents at the C5 position, relative to the C2 carboxylic acid, creates a highly tunable stereochemical environment. This whitepaper provides an in-depth mechanistic guide to the stereochemistry, asymmetric synthesis, and conformational dynamics of 5-substituted azepane amino acids, offering field-proven protocols for their integration into advanced peptidomimetics.

Conformational Dynamics: The Causality of the Azepane Scaffold

Unlike rigid five- or six-membered heterocycles (e.g., pyrrolidines and piperidines), the seven-membered azepane ring predominantly adopts a highly flexible twisted-chair conformation[1]. However, this flexibility can be strategically restricted.

The causality behind choosing a 5-substituted azepane lies in the minimization of transannular A-strain (1,4-steric interactions). When a bulky substituent is introduced at C5 alongside the C2 carboxylate, the ring is forced into a locked twisted-chair state[1]. This specific geometry alters the dihedral angles (


, 

) of the peptide backbone when incorporated into a polymer. Consequently, these cyclic

-amino acids act as powerful conformational constraints, enabling the stabilization of non-traditional secondary structures such as 11/9-helices in 1:1

/

-peptides and 12/10-helices in pure

-peptides[2]. Furthermore, the endocyclic nitrogen provides a vital locus for protonation, dramatically enhancing aqueous solubility compared to lipophilic carbocyclic analogs[3].

Stereochemical Fundamentals & Analytical Validation

Establishing the absolute and relative stereochemistry of 5-substituted azepanes requires rigorous analytical validation. The biological interaction profile of these molecules is entirely dictated by the syn or anti relationship between the C2 and C5 substituents[4].

Self-Validating Analytical Systems: In our laboratories, the stereochemical assignment is never assumed solely based on the chiral pool starting material. It must be validated post-synthesis using 2D-NMR (NOESY/ROESY)[5].

  • Cis (syn) Validation: A strong Nuclear Overhauser Effect (nOe) cross-peak between the pseudoequatorial protons at C2 and C5 confirms the cis geometry.

  • Trans (anti) Validation: The absence of this nOe correlation, coupled with a shift in the

    
     coupling constants due to pseudoaxial positioning, confirms a trans relationship[5].
    

Quantitative Synthesis Metrics

To facilitate route selection, the following table summarizes the key quantitative metrics of the most robust synthetic methodologies for functionalized azepanes.

Target ScaffoldSynthetic MethodologyKey Reagents / ConditionsYield (%)StereoselectivityRef
(2S,5S)-Azepane-2-carboxylates Asymmetric Lithiation & Ring Expansion(-)-Sparteine, s-BuLi, -78 °C65–80%>95% ee[4]
cis-5-aminoazepane-4-carboxylic acid Ultrasound-Assisted Reductive AminationNaBH

CN, Ultrasound, 25 °C
85–92%>98% de[6]
5-Oxo-azepines Regioselective HydroxylationBH

·SMe

, NaOH, H

O

70–90%Diastereoselective (4:1)[5]

Experimental Workflows: Self-Validating Protocols

As application scientists, we recognize that protocols fail when the "why" is omitted. The following methodologies detail the causality behind the reagents and include mandatory self-validation checkpoints.

Protocol A: Ultrasound-Assisted Synthesis of cis-AAzC

Causality: The formation of the 7-membered azepane ring via double reductive amination is entropically disfavored and sterically hindered. Conventional thermal heating often leads to epimerization at the


-stereocenter. By employing ultrasound irradiation, we induce acoustic cavitation. This creates localized high-pressure microenvironments that overcome the activation energy barrier for imine formation without the bulk thermal load that causes stereochemical degradation[2].
  • Preparation: Dissolve the chiral dialdehyde precursor (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.

  • Cavitation Phase: Subject the mixture to ultrasound irradiation (35 kHz) at ambient temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Before adding the reducing agent, withdraw a 10

      
      L aliquot and analyze via ATR-FTIR. The disappearance of the carbonyl stretch (~1710 cm
      
      
      
      ) and the appearance of the imine C=N stretch (~1650 cm
      
      
      ) validates intermediate formation. Proceeding without this confirmation risks premature reduction of the aldehyde to an alcohol.
  • Reduction: Slowly add NaBH

    
    CN (2.5 eq) in portions over 15 minutes under continuous ultrasound irradiation.
    
  • Isolation: Quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, and purify via flash chromatography.
    
    • Self-Validation Checkpoint 2: Perform X-ray crystallography on the resulting HBr salt to definitively confirm the cis-relationship and the twisted-chair conformation[1].

Protocol B: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylates

Causality: Achieving high enantiomeric excess (ee) at the C2 position requires a highly rigid transition state. Utilizing (-)-sparteine-mediated lithiation creates an ordered, sterically biased pre-transition state complex. This forces the incoming electrophile to approach exclusively from the less hindered Re face[4].

  • Chiral Induction: Cool a solution of N-Boc-5-substituted azepane (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether to -78 °C under argon.

  • Lithiation: Dropwise add s-BuLi (1.2 eq). Stir for 2 hours at -78 °C to ensure complete formation of the chiral organolithium complex.

  • Electrophilic Trapping: Rapidly inject the electrophile (e.g., CO

    
     gas for carboxylate formation) and allow the reaction to slowly warm to room temperature.
    
    • Self-Validation Checkpoint: Post-cleavage of the Boc group, subject the crude product to chiral HPLC. Furthermore, 2D NOESY NMR must be performed. A strong nOe cross-peak between the H2 and H5 protons validates the desired syn (2S,5S) relative stereochemistry[5].

Workflow Visualization

The following diagram maps the logical progression from chiral pool precursors to the final induction of secondary peptide structures.

G cluster_0 Phase 1: Stereoselective Synthesis cluster_1 Phase 2: Peptide Engineering N1 Chiral Pool Precursor (e.g., L-Proline) N2 Asymmetric Induction & Ring Expansion N1->N2 Catalyst / Auxiliary N3 (2S,5S)-Azepane Core Isolation N2->N3 Ultrasound Amination N4 Solid-Phase Peptide Synthesis (SPPS) N3->N4 Fmoc-Protection & Coupling N5 Secondary Structure Induction (11/9 Helix) N4->N5 Conformational Lock

Figure 1: Two-phase workflow for synthesizing and incorporating chiral azepanes.

Conclusion

The 5-substituted azepane scaffold represents a privileged structural motif in medicinal chemistry. By mastering the stereochemical control at the C2 and C5 positions—and understanding the causality behind synthetic techniques like ultrasound-assisted amination and asymmetric lithiation—researchers can reliably engineer peptides with locked, predictable secondary structures. Rigorous in-process analytical validation ensures that these complex chiral vectors translate successfully from the flask to biological targets.

References

  • Han, I., Lim, C. N., Choi, S. H. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry, 2025. URL:[Link]

  • Wishka, D. G. et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives." The Journal of Organic Chemistry, 2011. URL:[Link]

  • Psarra et al. / Pellegrino et al. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules (MDPI), 2017. URL:[Link]

Sources

Foundational

Conformational Characteristics of Boc-Protected Azepane Rings

Executive Summary The azepane (homopiperidine) ring is a critical scaffold in drug discovery, serving as a core pharmacophore in balanol analogues, protease inhibitors, and GPCR ligands. However, unlike its six-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (homopiperidine) ring is a critical scaffold in drug discovery, serving as a core pharmacophore in balanol analogues, protease inhibitors, and GPCR ligands. However, unlike its six-membered counterpart (piperidine), the azepane ring lacks a single, rigid global minimum. The introduction of a tert-butoxycarbonyl (Boc) protecting group adds a layer of complexity: it imposes planarity at the nitrogen atom, introduces high-barrier rotamers (


), and significantly alters the ring's pseudorotational landscape.

This guide provides a definitive analysis of the conformational behavior of N-Boc-azepanes, distinguishing between ring puckering and exocyclic carbamate rotation . It details the experimental protocols required to resolve these isomers and demonstrates how to leverage specific conformations for stereoselective synthesis, particularly


-lithiation.

Theoretical Framework: The Conformational Landscape

The Seven-Membered Ring Problem

Seven-membered rings possess greater flexibility than six-membered rings due to the absence of a unique, rigid chair conformation. The conformational space is defined by a pseudorotation cycle involving four primary canonical forms:

  • Twist-Chair (TC): Generally the global minimum for unsubstituted azepanes.

  • Chair (C): A local minimum or transition state, often higher in energy due to eclipsing interactions.

  • Twist-Boat (TB) & Boat (B): Higher energy conformers, populated only when specific substituents or constraints (like bridges) are present.

The N-Boc Impact: A(1,2) Strain and Planarity

The N-Boc group transforms the nitrogen atom from pyramidal (


) to planar (

) due to amide-like resonance. This has two profound effects:
  • Ring Flattening: The

    
     bond angle expands, flattening the ring around the nitrogen and favoring the Twist-Chair (TC)  conformation to minimize transannular steric interactions.
    
  • Rotameric Isomerism: The

    
     bond exhibits restricted rotation (partial double bond character). This creates two distinct rotamers, syn (Z) and anti (E), relative to the Boc tert-butyl group.
    

Key Insight: In N-Boc-azepane, the barrier to ring inversion (pseudorotation) is low (


 kcal/mol), while the barrier to Boc-group rotation  is significantly higher (

kcal/mol).
Visualization of Conformational Dynamics

AzepaneConformation cluster_ring Ring Pseudorotation (Low Barrier) NBoc N-Boc-Azepane (Planar Nitrogen) Rot_E E-Rotamer (Anti) NBoc->Rot_E Rot_Z Z-Rotamer (Syn) Rot_E->Rot_Z ΔG‡ ~16 kcal/mol Slow Exchange (NMR) TC Twist-Chair (TC) Global Minimum Rot_E->TC C Chair (C) Local Minimum TC->C Pseudorotation ΔG‡ ~6 kcal/mol TB Twist-Boat (TB) C->TB High Energy

Figure 1: Hierarchical conformational dynamics of N-Boc-azepane. Note the separation between high-barrier rotamer exchange and low-barrier ring pseudorotation.

Experimental Characterization Protocols

To accurately assign stereochemistry or binding modes, you must distinguish between time-averaged signals and discrete conformers.

Dynamic NMR (DNMR) Methodology

Standard


H NMR at 298 K often shows broadened signals for the 

-protons due to intermediate exchange rates of the Boc rotamers.

Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Use

    
    -DMSO or 
    
    
    
    -1,1,2,2-tetrachloroethane for high-temperature work;
    
    
    or THF-
    
    
    for low-temperature work.
  • High-T Limit (

    
     K):  Heat the sample to induce coalescence of the rotamers.
    
    • Result: Sharp, time-averaged signals. Useful for confirming chemical purity and connectivity.

  • Low-T Limit (

    
     K):  Cool to freeze out the rotameric exchange.
    
    • Result: Two distinct sets of signals (typically in a 70:30 to 60:40 ratio). The major isomer is usually the anti (E) rotamer due to steric avoidance between the tert-butyl group and the ring

      
      -methylenes.
      
    • Action: Integrate the distinct

      
      -proton signals to determine the 
      
      
      
      (equilibrium constant) for the rotamers.
X-Ray Crystallography vs. Solution State

Warning: Do not rely solely on X-ray structures for solution-phase modeling.

  • Solid State: Crystal packing forces often select a single, low-energy Twist-Chair conformation.

  • Solution: The molecule samples the entire pseudorotation itinerary.

  • Validation: Compare the experimental NOE (Nuclear Overhauser Effect) signals in solution with the calculated interproton distances from the X-ray structure. If they disagree, the solution state is likely an equilibrium of multiple puckers.

Synthetic Utility: Conformation-Directed Lithiation

The most powerful application of understanding N-Boc-azepane conformation is in asymmetric


-lithiation . The Boc group is not just a protector; it is a directing group.
The Beak-Hoppe Protocol

The carbonyl oxygen of the Boc group coordinates lithium, stabilizing the


-carbanion via a 5-membered chelate. This is a "Dipole-Stabilized Carbanion."

Mechanism:

  • Complexation:

    
    -BuLi complexes with the chiral ligand (e.g., 
    
    
    
    -sparteine) and the Boc carbonyl.
  • Deprotonation: The complex removes the pro-S equatorial proton at the

    
    -position. The steric bulk of the Boc group and the ligand restricts the ring to a specific conformation during this step.
    
  • Substitution: The resulting organolithium species retains its configuration (macroscopically) and reacts with electrophiles with inversion or retention depending on the precise mechanism (often inversion for

    
    -like pathways on the lithiated species).
    
Visualization of the Lithiation Pathway

LithiationMechanism cluster_conditions Reaction Conditions Start N-Boc-Azepane (Racemic/Achiral) Complex Pre-Lithiation Complex (s-BuLi + (-)-Sparteine) Start->Complex Coordination TS Transition State (Dipole Stabilized) Complex->TS Kinetic Deprotonation (Pro-S removal) Lithiated α-Lithio-N-Boc-Azepane (Configurationally Stable at -78°C) TS->Lithiated Stereoselection Product Enantioenriched α-Substituted Azepane Lithiated->Product Electrophile (E+) (Retains Stereochemical Info) cond Solvent: Et2O or TBME Temp: -78°C Ligand: (-)-Sparteine

Figure 2: Mechanistic pathway for the asymmetric


-lithiation of N-Boc-azepane. The conformation of the Boc group directs the stereochemical outcome.

Quantitative Data Summary

ParameterValue / CharacteristicNotes
Preferred Ring Pucker Twist-Chair (TC)Minimizes transannular H-H interactions.
Ring Inversion Barrier

kcal/mol
Extremely fast at RT; requires

C to freeze.
Boc Rotation Barrier

kcal/mol
Observable by NMR. Coalescence

C.
Rotamer Ratio (E:Z) Typically ~70:30 to 60:40Highly solvent dependent. Anti (E) usually favored.

-Lithiation Selectivity
er > 95:5Requires chiral diamine (Sparteine or O'Brien's diamine).

Case Study: Cooperative Conformational Regulation

A study by CSIRO demonstrated that while unsubstituted azepanes are flexible, placing a fluorine atom at C5 and a hydroxyl group at C4 can "lock" the ring into a single conformer.

  • Mechanism: The gauche effect of the fluorine and hydrogen bonding of the hydroxyl group cooperate with the N-Boc steric bulk.

  • Result: The molecule exists almost exclusively in one Twist-Chair form, eliminating the "blur" seen in NMR spectra of the unsubstituted parent.

  • Application: This rigidified scaffold was used to map the active site of glycosidase enzymes with high precision, proving that conformational control is a viable strategy for increasing potency.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014).[1] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856–859. [Link]

  • Lee, S. J., & Beak, P. (2006).[2] Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence.[2] Journal of the American Chemical Society, 128(7), 2178–2179. [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics. Biopolymers, 34(2), 155–169. [Link]

  • Coxon, J. M., et al. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Australian Journal of Chemistry, 67(8), 1217. [Link]

  • Wiberg, K. B., et al. (1987). Conformational barriers in seven-membered rings. Journal of Organic Chemistry. (General Reference for 7-membered ring energetics).

Sources

Exploratory

The Pharmacophore of Flexibility: A Technical Guide to Seven-Membered Nitrogen Heterocycles

Executive Summary Seven-membered nitrogen heterocycles—specifically azepines, diazepines, and their benzo-fused derivatives—occupy a "privileged" region in medicinal chemistry space.[1][2][3] Unlike their rigid five- or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Seven-membered nitrogen heterocycles—specifically azepines, diazepines, and their benzo-fused derivatives—occupy a "privileged" region in medicinal chemistry space.[1][2][3] Unlike their rigid five- or six-membered counterparts (pyrroles, pyridines), these rings possess unique non-planar conformational mobility (puckering). This flexibility allows them to function as "conformational toggles," adapting to protein binding pockets that undergo induced-fit changes, such as G-protein-coupled receptors (GPCRs) and kinase active sites.

This guide analyzes the structural dynamics, synthetic challenges, and therapeutic applications of these heterocycles, moving beyond basic classification to the causal relationships between ring geometry and pharmacological potency.[2][3][4]

Part 1: Structural & Conformational Dynamics

The Entropy-Enthalpy Trade-off

The seven-membered ring is thermodynamically distinct from six-membered rings due to transannular strain and entropy .

  • Entropic Barrier: The probability of chain ends meeting to close a 7-membered ring is lower than for 5- or 6-membered rings.

  • Enthalpic Strain: While bond angles are relatively normal, torsional strain (Pitzer strain) and transannular interactions (Prelog strain) force the ring into non-planar conformations.

Conformational Anchors

In drug design, an unsubstituted azepine is often too floppy, leading to promiscuous binding (off-target effects). Medicinal chemists introduce "conformational anchors" to restrict this mobility:

  • Benzo-fusion: Fusing a benzene ring (e.g., benzazepines) eliminates bond rotation along the shared edge, restricting the ring to chair or boat conformations.

  • Unsaturation: Introducing double bonds (e.g., 3H-azepines) flattens part of the ring.

  • Bridgeheads: Bridged systems (e.g., 1,4-diazabicyclo[3.2.2]nonane) lock the conformation entirely.

Visualization: Structural Hierarchy

The following diagram illustrates the classification and increasing structural rigidity of these scaffolds.

AzepineHierarchy Root 7-Membered N-Heterocycles Level1_A Monocyclic (Azepine) Root->Level1_A Level1_B Bicyclic/Fused (Benzazepine) Root->Level1_B Level1_C Diazapines (1,4-Benzodiazepine) Root->Level1_C Level2_A High Flexibility High Entropy Cost Level1_A->Level2_A Characteristics Level2_B Restricted Conformation (Chair/Boat) Level1_B->Level2_B Characteristics Level2_C Privileged Scaffold (GABA-A Mimetics) Level1_C->Level2_C Characteristics

Figure 1: Structural classification of nitrogen heterocycles, highlighting the transition from flexible monocycles to rigidified privileged scaffolds.

Part 2: Synthetic Methodologies

Synthesizing medium-sized rings is notoriously difficult due to the kinetic "slow step" of cyclization. Modern medicinal chemistry employs strategies that pre-organize the precursor or bypass direct cyclization.

Classical vs. Modern Approaches
MethodologyMechanism TypeKey AdvantageLimitation
Schmidt Reaction Ring ExpansionConverts cheap cyclohexanones to caprolactams (azepines).Harsh acidic conditions; poor regioselectivity on substituted rings.
Beckmann Rearrangement Ring ExpansionStereospecific migration based on oxime geometry.Requires oxime preparation; sensitive to steric bulk.
Ring-Closing Metathesis (RCM) CyclizationTolerates diverse functional groups; builds ring from dienes.Requires expensive Ru-catalysts; high dilution needed to avoid polymerization.
Photochemical Rearrangement N-Ylide ShiftAccess to complex fused systems from pyridinium salts.difficult to scale; requires specialized photochemistry equipment.
Strategic Insight: The RCM Advantage

For functionalized drug candidates, Ring-Closing Metathesis (RCM) is superior.[5] Unlike the Schmidt reaction, which modifies an existing ring, RCM allows the de novo construction of the 7-membered ring with specific substituents already in place on the acyclic precursor. This "pre-organization" lowers the entropic penalty of cyclization.

Part 3: Pharmacological Profiles & Case Studies

Cardiovascular: Ivabradine (Benzazepine)[6]
  • Target:

    
     (funny) ion current in the sinoatrial node.
    
  • Mechanism: Ivabradine acts as a heart rate-lowering agent.[6] The benzazepine ring serves as a flexible linker that positions two dimethoxybenzene moieties. This structure allows the drug to enter the channel pore from the intracellular side and bind only when the channel is open, a concept known as "use-dependence."

  • Structural Criticality: The 7-membered ring provides the specific curvature required to fit the channel vestibule without blocking other currents (like

    
    ), ensuring selectivity.
    
Oncology: Alisertib (Pyrimido-benzazepine)
  • Target: Aurora A Kinase.[5][7][8][9]

  • Mechanism: Alisertib inhibits mitosis by blocking centrosome maturation.

  • Structural Criticality: The fused pyrimido-benzazepine system mimics the adenine ring of ATP. The non-planar nature of the azepine ring allows the molecule to adopt a conformation that induces a specific "DFG-up" loop movement in the kinase, locking it in an inactive state.

CNS: 1,4-Benzodiazepines (Diazepam/Alprazolam)
  • Target: GABA-A Receptor (Allosteric site).[10]

  • Mechanism: These compounds increase the frequency of chloride channel opening.

  • Structural Criticality: The 1,4-diazepine ring must adopt a specific configuration (often the R-conformation at the C3 position if substituted) to fit the interface between the

    
     and 
    
    
    
    subunits of the receptor.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of Ivabradine Hydrochloride

This protocol focuses on the critical hydrogenation and coupling steps, derived from optimized industrial processes (e.g., US20050228177, CN101544605).

Objective: Synthesis of the benzazepine core and coupling to the linker.

Reagents:

  • Precursor A: (S)-[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]-N-methylamine

  • Precursor B: 3-(3-iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[11]

  • Solvents: Ethyl acetate, Glacial acetic acid[12]

  • Catalyst: Pd/C (10%)

  • Reagents:

    
     gas, NaOH (aq), HCl in isopropanol.
    

Workflow:

  • Coupling (Alkylation):

    • Charge a reactor with Precursor A (1.0 eq) and Precursor B (1.1 eq) in acetone/water.

    • Add

      
       (2.0 eq) as a base scavenger.
      
    • Reflux at 60°C for 12 hours. Monitor by HPLC until Precursor A is <1%.

    • Evaporate solvent, extract with ethyl acetate, and wash with brine.[12] Yields the dehydro-ivabradine intermediate.[11]

  • Catalytic Hydrogenation (The Critical Step):

    • Dissolve the intermediate in glacial acetic acid.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Safety Check: Purge system with

      
       x3, then 
      
      
      
      x3.
    • Pressurize to 5 bar

      
       at 50°C. Stir for 6 hours.
      
    • Note: The benzazepine double bond is reduced here. The 7-membered ring flexibility is established in this step.

  • Salt Formation:

    • Filter catalyst over Celite.[12] Adjust filtrate pH to 9-10 with NaOH.

    • Extract free base into ethyl acetate.

    • Add HCl/Isopropanol dropwise at 0-5°C.

    • Crystallize the hydrochloride salt.[13]

Self-Validation:

  • Purity Check: HPLC should show >99.5% purity.

  • Identity:

    
    -NMR must show the disappearance of the alkene proton signal from the benzazepine ring.
    
Protocol B: Cell Cycle Analysis for Aurora A Inhibition (Alisertib)

This assay validates the biological consequence of the azepine-based inhibitor.

Objective: Quantify G2/M arrest induced by Alisertib in HCT-116 cells.

Reagents:

  • Alisertib (dissolved in DMSO, 10 mM stock)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)[14]

  • 70% Ethanol (ice cold)

Workflow:

  • Seeding: Seed HCT-116 cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with Alisertib (0, 50, 100, 500 nM) for 24 hours.

    • Control: DMSO (0.1%) vehicle.

  • Fixation:

    • Trypsinize cells and wash with PBS.[14]

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold ethanol dropwise while vortexing (Critical to prevent clumping).

    • Incubate at -20°C for >2 hours.

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase staining solution.

    • Incubate 30 mins at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Acquire 10,000 events on FL2 channel (PE emission).

    • Success Metric: Alisertib treatment should result in a dose-dependent increase in the 4N (G2/M) peak compared to control.

Visualization: Biological Mechanism

The following diagram maps the logical flow of Alisertib's mechanism, linking the chemical structure to the phenotypic outcome.

AlisertibMechanism Drug Alisertib (Pyrimido-benzazepine) Target Aurora A Kinase (ATP Binding Pocket) Drug->Target High Affinity Binding ConfChange Conformational Lock (DFG-up state) Target->ConfChange Induced Fit Downstream Inhibition of Centrosome Maturation ConfChange->Downstream Kinase Inactivation Outcome G2/M Arrest & Apoptosis Downstream->Outcome Phenotype

Figure 2: Mechanism of Action for Alisertib, illustrating how the benzazepine scaffold induces a specific kinase conformation leading to cell cycle arrest.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 2025.[2][3][15] Link

  • Synthesis of functionalized azepines via Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes. Molecules, 2022.[15] Link

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. European Journal of Medicinal Chemistry, 2024. Link

  • Process for the synthesis of ivabradine and addition salts thereof. US Patent 20050228177, 2005. Link

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Investigational New Drugs, 2015. Link

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2009. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Peptide Coupling Protocol for 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Introduction & Mechanistic Rationale The incorporation of unnatural, conformationally constrained amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery[1]. 5-(tert-Butoxycarbonyl)aze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural, conformationally constrained amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery[1]. 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (often cataloged under CAS 1214824-64-2) features a 7-membered azepane ring that imparts unique structural rigidity, making it highly valuable for designing macrocyclic drugs and receptor-specific ligands[2].

However, the steric bulk of the 7-membered ring adjacent to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carboxylic acid presents significant synthetic challenges. Conventional coupling reagents (e.g., DIC, DCC) often fail to achieve complete conversion, suffering from slow acylation rates that provide ample time for the activated intermediate to undergo base-catalyzed epimerization via an oxazolone intermediate.

The Causality of Experimental Choices (E-E-A-T): To overcome this steric hindrance, this protocol mandates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with the sterically hindered base DIPEA (N,N-Diisopropylethylamine).

  • Rapid Activation: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester[3].

  • Neighboring Group Effect: The pyridine nitrogen of the OAt leaving group acts as an intramolecular general base. This neighboring group effect accelerates the aminolysis step, effectively outcompeting the epimerization pathway even when coupling onto hindered amines[4].

  • Microwave Assistance: For exceptionally difficult sequences, microwave (MW) irradiation provides the necessary thermodynamic push to overcome the high activation energy barrier of the bulky azepane ring[5][6].

Mechanistic Pathway Visualization

G A 5-Boc-Azepane-2-COOH (Sterically Hindered) B HATU + DIPEA (Base-Catalyzed Activation) A->B C OAt Active Ester (Highly Reactive Intermediate) B->C -H2O E Peptide Bond Formation (Low Epimerization) C->E D Amine Component (Resin-bound or Solution) D->E Aminolysis

Mechanistic pathway of HATU-mediated activation and coupling of the hindered azepane derivative.

Materials and Reagents

  • Amino Acid: 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (≥98% purity).

  • Coupling Reagent: HATU (Store at 2–8 °C, moisture sensitive).

  • Base: N,N-Diisopropylethylamine (DIPEA), amine-free and anhydrous.

  • Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) (Peptide synthesis grade, <50 ppm H₂O).

  • Deprotection Reagent: 20% Piperidine in DMF (if coupling to an Fmoc-protected resin).

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the expected coupling efficiencies when attaching sterically hindered cyclic amino acids (like azepane derivatives) to a resin-bound primary amine, demonstrating the necessity of the HATU/DIPEA system[4][5].

Coupling Reagent SystemActivation TimeCoupling TimeTemperatureYield (%)Epimerization Risk
DIC / Oxyma 5 min120 min25 °C (RT)40 - 55%Moderate
HBTU / DIPEA 5 min120 min25 °C (RT)50 - 65%Moderate
HATU / DIPEA 3 min60 min25 °C (RT)85 - 95%Low
HATU / DIPEA (MW) 3 min25 min75 °C> 95%Very Low

Experimental Protocols

Protocol A: Standard Solid-Phase Coupling (Room Temperature)

Use this protocol for standard peptide sequences without severe secondary structure aggregation.

  • Resin Preparation: Swell the resin-bound amine (0.1 mmol scale) in anhydrous DCM/DMF (1:1 v/v) for 30 minutes. Drain completely.

  • Deprotection (If applicable): Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-activation (Critical Step): In a separate dry vial, dissolve 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in a minimum volume of anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (6.0 eq, 0.6 mmol). Stir vigorously for exactly 3 minutes at room temperature to form the OAt active ester. Note: Prolonged pre-activation can lead to guanidinium byproduct formation on the active ester.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 60–90 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Microwave-Assisted SPPS (MW-SPPS)

Use this protocol for highly constrained peptidomimetics or when coupling onto a secondary amine[5][6].

  • Preparation & Pre-activation: Follow steps 1–3 from Protocol A to prepare the resin and the pre-activated amino acid mixture.

  • Microwave Coupling: Transfer the pre-activated mixture to a microwave-safe reaction vessel containing the resin. Irradiate the vessel using a dedicated peptide microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).

    • Parameters: 25 W power, maintaining a strict temperature of 75 °C for 25 minutes [5].

    • Self-Validating QC Check: Ensure the synthesizer's active cooling (compressed air/N₂) is engaged to prevent thermal overshoot, which can prematurely cleave the Boc protecting group.

  • Washing: Drain the vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Experimental Workflow Visualization

Workflow S1 Resin Swelling (DCM/DMF) S2 Deprotection (20% Piperidine) S1->S2 S3 Pre-activation (HATU/DIPEA, 3 min) S2->S3 S4 MW Coupling (75°C, 25 W, 25 min) S3->S4 S5 Washing & QC (Kaiser/Chloranil Test) S4->S5

Step-by-step workflow for the microwave-assisted solid-phase peptide synthesis (MW-SPPS).

Quality Control & Troubleshooting

  • Primary Amine Coupling Verification (Kaiser Test): If coupling the azepane derivative onto a primary amine, perform a standard Kaiser (ninhydrin) test. A successful coupling will yield a yellow/colorless bead (negative result). A blue color indicates incomplete coupling; repeat the coupling step with 1.5 eq of reagents.

  • Secondary Amine Coupling Verification (Chloranil Test): If coupling onto a secondary amine (e.g., a proline residue), the Kaiser test is unreliable. Use the Chloranil test. A negative result (colorless/yellow) indicates success, while a green/blue color indicates unreacted secondary amines.

  • LC-MS Monitoring: Cleave a micro-aliquot of the resin (using TFA/TIPS/H₂O 95:2.5:2.5 for 1 hour) and analyze via LC-MS to confirm the precise mass addition of the azepane-2-carboxylic acid residue minus the Boc group (which is removed during TFA cleavage).

References

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Cited in: National Institutes of Health (NIH). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Retrieved from [Link]

Sources

Application

High-Efficiency SPPS of Peptides Containing Hindered Azepane Scaffolds

Application Note & Protocol Guide Executive Summary & Strategic Analysis The incorporation of azepane amino acids (7-membered nitrogen heterocycles, often termed "homoprolines") into peptide sequences is a powerful strat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The incorporation of azepane amino acids (7-membered nitrogen heterocycles, often termed "homoprolines") into peptide sequences is a powerful strategy for inducing specific secondary structures (turns/helices) and improving metabolic stability. However, these residues present a dual synthetic challenge that often leads to deletion sequences and low crude purity in standard Fmoc-SPPS:

  • Nucleophilic Poorness: The secondary amine of the azepane ring is sterically hindered and conformationally mobile (existing in flexible twist-chair conformations), significantly reducing the rate of acylation compared to the rigid, 5-membered pyrrolidine ring of proline.

  • Steric Bulk of the Carboxyl: When coupling the azepane residue to the resin-bound peptide, the bulk of the 7-membered ring hinders the activation and approach of the incoming amino acid.

This guide details a field-proven protocol utilizing high-temperature microwave-assisted synthesis and 7-azabenzotriazole (HOAt) derived coupling reagents to overcome these barriers.

Critical Optimization Parameters

To ensure success, three experimental variables must be adjusted from standard Fmoc protocols.

A. Coupling Reagents: The "Power" Selection

Standard reagents like HBTU or PyBOP are insufficient for acylation onto the azepane secondary amine.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Causality: These reagents generate the O-acyl-7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the leaving group (HOAt) provides a "neighboring group effect" (anchimeric assistance), accelerating the acylation of the sluggish secondary amine by ~10-fold compared to HOBt esters [1].

B. Thermal Energy: Microwave Irradiation

The activation energy for acylating a 7-membered ring secondary amine is high.

  • Recommendation: Perform the coupling step at 75°C (microwave).

  • Caution: Do not exceed 75°C when coupling Cys or His to avoid racemization. For the azepane itself, 75°C is generally safe, but 50°C is preferred if the azepane is C-terminal to a racemization-prone residue [2].

C. Monitoring: The "Blind Spot" of Kaiser

The Kaiser (Ninhydrin) test detects primary amines.[1] It will yield a false negative (no color change) even if the azepane coupling has failed completely.

  • Requirement: You must use the Chloranil Test or Isatin Test to detect free secondary amines.[1][2]

Detailed Experimental Protocols

Protocol A: Resin Preparation & Loading

Use low-loading resin (0.2 – 0.4 mmol/g) to minimize inter-chain aggregation, which is exacerbated by the hydrophobic azepane rings.

  • Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal azepanes to prevent diketopiperazine formation, or Rink Amide for amidated termini.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.

Protocol B: The "Difficult Coupling" Cycle (Coupling TO Azepane)

This protocol applies when the resin-bound peptide has an N-terminal Azepane, and you are coupling the NEXT amino acid onto it.

StepReagent/ConditionDurationNotes
1. Deprotection 20% Piperidine + 0.1M Oxyma Pure in DMF2 x 3 minOxyma reduces aspartimide formation and racemization.
2. Wash DMF5 x 30 secFlow rate: High.
3. Activation AA (5 eq) : HATU (4.9 eq) : DIEA (10 eq) Pre-activate 2 minCRITICAL: Do not use HBTU.
4. Coupling Microwave: 75°C (30W constant power)10 minIf Cys/His is the incoming AA, reduce to 50°C for 20 min.
5. Wash DMF4 x 30 sec
6. QC Test Chloranil Test (See Protocol C)5 minIf blue/green: Double Couple .
Protocol C: The Chloranil Test (Validation)

Mandatory for verifying coupling completeness on secondary amines.

  • Sampling: Remove ~2-5 mg of resin beads from the vessel; wash 3x with DCM and 3x with MeOH (to remove basic DIEA).

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.[3][4]

    • Solution B: 2% p-Chloranil in DMF.

  • Reaction: Place beads in a small glass tube. Add 2 drops Sol A + 2 drops Sol B. Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+).[5] Free secondary amine present.[1][4][5] Coupling Incomplete.

    • Colorless/Yellow Beads: Negative (-). Coupling Complete.

Workflow Visualization (Decision Tree)

The following diagram illustrates the logic flow for handling the specific steric challenges of azepane residues.

SPPS_Azepane_Workflow Start Resin-Bound Peptide (N-term Azepane) Deprotect Fmoc Deprotection (20% Pip + 0.1M Oxyma) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Decision_Incoming Is Incoming AA Cys or His? Wash1->Decision_Incoming Activate_Std Activation: 5eq AA / HATU / DIEA (Microwave 75°C) Decision_Incoming->Activate_Std No Activate_Sens Activation: 5eq AA / HATU / DIEA (Microwave 50°C) Decision_Incoming->Activate_Sens Yes Coupling Coupling Reaction (10-20 mins) Activate_Std->Coupling Activate_Sens->Coupling Wash2 DMF Wash (x4) Coupling->Wash2 Test Chloranil Test (Secondary Amine Check) Wash2->Test Result_Pos Blue/Green Beads (Incomplete) Test->Result_Pos Positive Result_Neg Colorless/Yellow (Complete) Test->Result_Neg Negative DoubleCouple Double Couple (Fresh Reagents) Result_Pos->DoubleCouple NextCycle Proceed to Next Cycle Result_Neg->NextCycle DoubleCouple->Coupling Cap Capping (Ac2O / DIEA) DoubleCouple->Cap Fails 2x

Figure 1: Optimized SPPS workflow for coupling amino acids onto sterically hindered N-terminal azepane residues.

Troubleshooting & Quality Control

Issue: Incomplete Coupling (Persistent Positive Chloranil)

If the Chloranil test remains positive after double coupling:

  • Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone) . NMP swells the resin better and solvates hydrophobic aggregates often formed by azepane stretches [3].

  • Use COMU: Switch coupling reagent to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]uronium hexafluorophosphate). It is often superior to HATU for extremely hindered amines due to the leaving group structure.

Issue: Epimerization

Azepane-2-carboxylic acid is prone to racemization during activation due to the ring strain.

  • Solution: Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base during activation. TMP is a weaker, more sterically hindered base that reduces proton abstraction from the alpha-carbon [4].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Collins, J. M., & Collins, M. J. (2011). Microwave-Enhanced Solid Phase Peptide Synthesis. Microwave Heating, 151. Link

  • Varanda, L. M., & Miranda, M. T. (1997). Solid-phase peptide synthesis at elevated temperatures: a search for improved coupling efficiency. Journal of Peptide Research, 50(2), 102-108. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Method

Optimization of amide bond formation with Boc-azepane-2-carboxylic acid

Application Note: Optimization of Amide Bond Formation with Boc-Azepane-2-Carboxylic Acid Introduction & Mechanistic Rationale Boc-azepane-2-carboxylic acid is a non-naturally occurring, conformationally constrained 7-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Amide Bond Formation with Boc-Azepane-2-Carboxylic Acid

Introduction & Mechanistic Rationale

Boc-azepane-2-carboxylic acid is a non-naturally occurring, conformationally constrained 7-membered cyclic alpha-amino acid[1]. It serves as a critical structural template in the design of advanced peptidomimetics, including RGD-motif macrocyclic drugs and selective receptor modulators[2][3]. However, the incorporation of this building block via amide bond formation presents severe synthetic bottlenecks.

The primary challenge lies in the extreme steric hindrance surrounding the alpha-carbon. During standard coupling reactions, this steric bulk drastically reduces the rate of nucleophilic attack by the incoming amine on the activated ester[4]. This sluggish kinetic profile increases the residence time of the highly reactive active ester intermediate, leaving it vulnerable to base-catalyzed proton abstraction at the chiral alpha-center. This triggers the formation of an achiral azlactone (oxazolone) intermediate, ultimately resulting in severe epimerization (racemization) and the generation of undesirable D/L diastereomeric mixtures[4][5].

Causality in Experimental Choices: Overcoming Steric Hindrance

To achieve high-yielding, epimerization-free coupling of Boc-azepane-2-carboxylic acid, the synthetic strategy must accelerate the desired nucleophilic attack while starving the competing epimerization pathway.

Coupling Reagent Selection: The Shift to COMU Traditional carbodiimides (e.g., DCC, DIC) and first-generation benzotriazole-based uronium salts (e.g., HBTU, HATU) often fail to suppress epimerization in highly hindered cyclic systems[6][7]. While HATU is frequently utilized[3], it requires two equivalents of a tertiary base, which inadvertently promotes azlactone formation[8].

We recommend the use of COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium-type reagent[9][10]. COMU replaces the explosive benzotriazole moiety with an Oxyma Pure leaving group, which forms a highly reactive ester that accelerates amine coupling[5][8]. Crucially, COMU incorporates a morpholino skeleton that acts as an internal hydrogen-bond acceptor. This structural innovation means COMU requires only 1 equivalent of external base to drive the reaction, effectively neutralizing the primary catalyst for epimerization[5][10].

Base Selection: TMP over DIPEA While N,N-Diisopropylethylamine (DIPEA) is the industry standard, its strong basicity can still abstract the alpha-proton of the azepane ring. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) provides a less basic, highly sterically hindered alternative that is perfectly synergistic with COMU, further suppressing racemization[5].

Alternative Activation: In Situ Acyl Fluorides For extreme cases involving highly electron-deficient or exceptionally bulky secondary amines, even COMU may stall. In these scenarios, the in situ generation of acyl fluorides (using reagents like TFFH or DAST) is the authoritative fallback[11]. The fluoride ion is a poor hydrogen-bond acceptor and exceptionally small, allowing for a tight transition state during amine attack without promoting azlactone formation[4][12].

Process Visualization

G A Boc-Azepane-2-Carboxylic Acid (Sterically Hindered) B Base Addition (TMP or DIPEA) A->B Deprotonation C Coupling Reagent (COMU or HATU) B->C Activation D Active Ester Intermediate (Oxyma or OAt ester) C->D Leaving Group Addition E Amine Nucleophile (Primary/Secondary) D->E Nucleophilic Attack G Side Reaction: Epimerization (Azlactone) D->G Slow coupling / Excess Base F Target Peptidomimetic (Amide Bond Formed) E->F Desired Pathway

Fig 1. Mechanistic workflow of Boc-azepane-2-carboxylic acid activation and amide bond formation.

Quantitative Data Summaries

The following table synthesizes the expected performance metrics of various coupling strategies when reacting Boc-azepane-2-carboxylic acid with a sterically hindered secondary amine.

Coupling ReagentBase (Equivalents)SolventReaction TimeAvg. Yield (%)Epimerization (D-isomer %)
HATU DIPEA (2.0)DMF12 - 24 h65 - 75%5.0 - 12.0%
EDC / Oxyma DIPEA (2.0)DMF16 - 24 h60 - 70%3.0 - 8.0%
COMU TMP (1.0)DMF2 - 4 h85 - 95%< 1.0%
TFFH (Acyl Fluoride) DIPEA (2.0)DCM4 - 8 h75 - 85%< 2.0%

Experimental Protocols

Protocol A: COMU-Mediated Solution Phase Coupling (Optimized for Stereoretention)

This self-validating protocol utilizes COMU's unique colorimetric properties to monitor reaction progress visually[8].

Materials:

  • Boc-azepane-2-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.1 equiv, 0.55 mmol)

  • COMU (1.0 equiv, 0.5 mmol)

  • TMP (2,4,6-collidine) (1.0 equiv, 0.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Boc-azepane-2-carboxylic acid and COMU in anhydrous DMF in a dry, inert-gas-purged round-bottom flask.

  • Base Addition: Add TMP dropwise at 0 °C. Self-Validation Checkpoint: The solution will immediately turn a distinct yellow color, confirming the formation of the active Oxyma ester[8]. Allow the mixture to pre-activate for exactly 2 minutes. (Do not exceed 5 minutes to prevent degradation).

  • Nucleophile Addition: Add the amine nucleophile dropwise. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2–4 hours. Self-Validation Checkpoint: The yellow color will progressively fade as the active ester is consumed and the amide bond is formed[8]. Confirm completion via LC-MS.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. The water-soluble Oxyma byproducts of COMU will partition cleanly into the aqueous layer[9][10]. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (For Recalcitrant Amines)

Utilize this protocol when coupling an electron-deficient or extremely bulky secondary amine where COMU stalls[11].

Materials:

  • Boc-azepane-2-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.1 equiv, 0.55 mmol)

  • DIPEA (2.0 equiv, 1.0 mmol)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Fluorination: Dissolve Boc-azepane-2-carboxylic acid and TFFH in anhydrous DCM at room temperature.

  • Activation: Add DIPEA dropwise. Stir for 30 minutes to ensure complete conversion to the acyl fluoride intermediate. (Formation can be verified by taking a small aliquot for IR spectroscopy; look for the characteristic highly shifted C=O stretch of the acyl fluoride ~1840 cm⁻¹).

  • Coupling: Add the amine nucleophile. If the amine is highly deactivated, elevate the temperature to 40 °C (reflux in DCM) for 4–8 hours[11].

  • Workup: Wash the organic layer with 1N HCl, water, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS.
  • Buy (S)-1-(Boc)azepane-2-carboxylic acid. Smolecule.
  • The Advent of COMU: A Paradigm Shift in Peptide Synthesis. Benchchem.
  • Peptide Coupling Reagents, More than a Letter Soup. Chem Rev (uniurb.it).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amide coupling reaction in medicinal chemistry.
  • Peptide-Coupling-Reactions.pdf.
  • Novabiochem® - Merck Millipore. Merck Millipore.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. PMC.
  • Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.

Sources

Application

Application Note: Advanced Deprotection Strategies for 5-(tert-Butoxycarbonyl) Groups in Cyclic Peptides

Executive Summary The removal of 5-(tert-Butoxycarbonyl) groups—whether present as -terminal carbamates ( -Boc) or side-chain esters/carbamates—is a pivotal step in the synthesis of cyclic peptides. Unlike linear precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of 5-(tert-Butoxycarbonyl) groups—whether present as


-terminal carbamates (

-Boc) or side-chain esters/carbamates—is a pivotal step in the synthesis of cyclic peptides. Unlike linear precursors, cyclic peptides possess rigid conformational constraints and unique solubility profiles that exacerbate the risks of incomplete deprotection and electrophilic aromatic substitution (alkylation) by tert-butyl cations.

This guide details high-fidelity protocols for Boc deprotection specifically optimized for cyclic architectures. It prioritizes the mitigation of side reactions (e.g., methionine oxidation, tryptophan alkylation) and addresses the steric occlusion often found in macrocyclic cores.

Mechanistic Foundation & Cyclic Constraints

The Acidolysis Pathway

The cleavage of the Boc group is driven by acid-catalyzed protonation of the carbonyl oxygen, followed by


 fragmentation. This generates the free amine (or acid), carbon dioxide, and a reactive tert-butyl cation (

).[1]

In cyclic peptides, the local concentration of nucleophilic side chains (Trp, Tyr, Met, Cys) is often artificially high due to ring constraints. Without adequate scavenging, the generated


 will irreversibly alkylate these residues, ruining the batch.
Visualization: Mechanism & Scavenger Action

Boc_Mechanism Boc_Peptide Boc-Protected Cyclic Peptide Protonation Protonated Intermediate Boc_Peptide->Protonation + TFA/H+ Fragmentation Fragmentation (Rate Limiting) Protonation->Fragmentation - CO2 Free_Peptide Deprotected Peptide (Salt) Fragmentation->Free_Peptide T_Cation tert-Butyl Cation (tBu+) Fragmentation->T_Cation Adduct Inert Scavenger Adduct T_Cation->Adduct + Scavenger (FAST) Side_Reaction Alkylated Side Chain (Impurity) T_Cation->Side_Reaction + Trp/Tyr/Met (SLOW if Scavenged) Scavenger Scavenger (Silane/Thiol)

Figure 1: The


 fragmentation pathway of Boc groups. Note that scavenger capture must be kinetically faster than internal side-chain alkylation.

Critical Variables in Cyclic Peptide Deprotection

Solvent Accessibility & Aggregation

Cyclic peptides often aggregate or adopt structures where the Boc group is buried. Standard DCM/TFA mixtures may fail to penetrate these hydrophobic pockets.

  • Solution: Use "disaggregating" co-solvents. Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can be added to the cleavage cocktail to disrupt hydrogen bonding and expose the protecting group.

Scavenger Selection Matrix

Do not use a generic cocktail. Select based on the residue composition of your cyclic peptide.

Sensitive ResiduePrimary RiskRecommended Scavenger
Trp Indole alkylation (

- or

-term)
Indole, Dithiothreitol (DTT), or TIS
Met Oxidation to sulfoxideThioanisole, Dimethyl sulfide (DMS)
Cys S-alkylation / Disulfide scramblingEDT (1,2-Ethanedithiol) or DTT
Tyr Ring alkylationPhenol, Water
None (Aliphatic) NoneWater, Triisopropylsilane (TIS)

Experimental Protocols

Protocol A: Standard High-Acid Deprotection (The "Cocktail K" Variant)

Best for: Fully protected cyclic peptides containing Trp, Met, or Tyr side chains.

Reagents:

  • Trifluoroacetic Acid (TFA) - High Purity

  • Phenol (Crystalline)

  • Water (HPLC Grade)

  • Thioanisole[2][3][4][5]

  • 1,2-Ethanedithiol (EDT) [Substitutable with DTT or DODT for odor control]

Procedure:

  • Preparation: In a fume hood, prepare Cocktail K : TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v/v/v/v).

    • Note: Premix the scavengers (Phenol, Water, Thioanisole, EDT) first, then add TFA to prevent exothermic spikes.

  • Dissolution: Place the dry cyclic peptide (approx. 10-50 mg) in a round-bottom flask.

  • Reaction: Add the cocktail (1 mL per 10 mg peptide).

    • Critical: Ensure the peptide is fully dissolved. If cloudy, add minimal DCM or HFIP dropwise until clear.

  • Incubation: Stir at Room Temperature (20-25°C) for 2 to 3 hours .

    • Cyclic Factor: Cyclic peptides may require longer times than linear analogs due to steric hindrance. Monitor via HPLC at 1 hour and 2 hours.

  • Precipitation:

    • Cool the reaction mixture to 0°C.

    • Add 10-fold volume of ice-cold Diethyl Ether (Et2O) or MTBE.

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant the supernatant.

  • Wash: Resuspend pellet in cold ether, vortex, and centrifuge again (Repeat 2x).

  • Drying: Dry the pellet under nitrogen flow, then lyophilize from water/acetonitrile.

Protocol B: Mild Selective Deprotection (HCl/Dioxane)

Best for: Acid-sensitive cyclic backbones (e.g., depsipeptides) or when selective N-Boc removal is required in the presence of acid-stable side chains.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared)

  • Scavenger: Triisopropylsilane (TIS)[2]

Procedure:

  • Dissolution: Dissolve the cyclic peptide in minimal 1,4-Dioxane.

  • Reaction: Add 4M HCl/Dioxane to achieve a final concentration of ~2-3M HCl. Add 2% v/v TIS as a scavenger.

  • Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature for 30-60 minutes.

    • Why: The lower temperature prevents acid-catalyzed ring opening of sensitive ester linkages (depsipeptides).

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) at <30°C. Do not use heat.

  • Chase: Co-evaporate with DCM (3x) to remove residual HCl.

Decision & Troubleshooting Workflow

Use this logic flow to determine the optimal strategy for your specific peptide.

Deprotection_Workflow Start Start: Cyclic Peptide with Boc Group Check_Backbone Check Backbone: Acid Sensitive (e.g. Ester)? Start->Check_Backbone Check_Residues Check Residues: Contains Trp, Met, Cys? High_Risk Use Protocol A (Cocktail K) Check_Residues->High_Risk Yes Low_Risk Use TFA/H2O/TIS (95:2.5:2.5) Check_Residues->Low_Risk No Check_Backbone->Check_Residues No (Amide only) Mild_Method Use Protocol B (HCl/Dioxane) Check_Backbone->Mild_Method Yes (Depsipeptide) Solubility_Check Solubility Check: Clear Solution? High_Risk->Solubility_Check Low_Risk->Solubility_Check Mild_Method->Solubility_Check Add_Solvent Add HFIP or DCM (Co-solvent) Solubility_Check->Add_Solvent Cloudy/Aggregated End HPLC/MS Validation Solubility_Check->End Clear -> Proceed

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on peptide composition and stability.

Analytical Validation (Self-Correcting QC)

Never assume completion based on time. Cyclic peptides can trap protecting groups.

  • LC-MS Monitoring:

    • Look for the mass shift:

      
       Da per Boc group removed.
      
    • Warning Sign: A mass shift of

      
       Da suggests permanent tert-butyl alkylation (scavenger failure).
      
  • HPLC Purity:

    • If a "split peak" is observed, it may indicate conformational isomers (common in cyclic peptides) rather than impurities. Run the HPLC column at 60°C to see if peaks coalesce.

  • Kaiser Test (Qualitative):

    • For solid-phase steps, use the Kaiser test. Note that for cyclic secondary amines (like Proline), the Chloranil test is required instead.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research.[5] (Seminal work on Scavenger K/Reagent K concepts).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Method

Synthesis of azepane-based scaffolds for combinatorial chemistry libraries

Application Note: High-Throughput Synthesis of Azepane-Based Scaffolds for Combinatorial Libraries Executive Summary The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, appearing in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Azepane-Based Scaffolds for Combinatorial Libraries

Executive Summary

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Cetirizine, Azelastine) and serving as a core pharmacophore for targeting G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and monoamine transporters. Despite their therapeutic potential, 7-membered nitrogen heterocycles are underrepresented in screening libraries compared to their 5- and 6-membered counterparts due to the entropic and enthalpic challenges associated with their synthesis.

This guide details two robust, field-proven protocols for synthesizing azepane scaffolds suitable for combinatorial library generation:

  • Solid-Phase Synthesis (SPS) of functionalized benzo[b]azepines.

  • Diversity-Oriented Synthesis (DOS) of fused azepanes via Ring-Closing Metathesis (RCM).

Strategic Analysis: Why Azepanes?

The non-planar, flexible conformation of the azepane ring allows it to probe biological space inaccessible to flat aromatic scaffolds. However, this flexibility complicates synthesis.

FeatureMedicinal Chemistry AdvantageSynthetic Challenge
Conformation Can adopt twist-chair/twist-boat forms to fit diverse binding pockets.High entropic barrier to cyclization (Illuminati-Mandolini effect).
Functionalization Large surface area allows for multiple diversity vectors (

).
Regiocontrol during substitution is difficult without rigid templates.
Lipophilicity Balanced logP typically improved over acyclic amines.Purification of polar intermediates can be tedious in solution phase.

Protocol A: Solid-Phase Synthesis of Benzo[b]azepine Libraries

Best for: High-throughput generation of GPCR-targeted libraries.

This protocol utilizes an acid-labile resin to facilitate the rapid parallel synthesis of 1,2,5-trisubstituted benzo[b]azepines. The rigid benzene fusion assists in pre-organizing the ring, improving synthetic success rates.

Experimental Workflow

Resin: FMPB-AM (4-(4-Formyl-3-methoxyphenoxy)butyryl aminomethyl) resin. Loading: 0.6–0.8 mmol/g.

Step-by-Step Methodology:

  • Scaffold Immobilization (Reductive Amination):

    • Swell FMPB-AM resin (1.0 eq) in Trimethylorthoformate (TMOF) / 1,2-Dichloroethane (DCE) (1:1) for 30 mins.

    • Add 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold (5.0 eq) and NaBH(OAc)₃ (5.0 eq).

    • Agitate at 25°C for 16 hours.

    • QC Check: Kaiser test (negative) or Chloranil test (positive for secondary amine).

    • Wash: DCM (3x), MeOH (3x), DMF (3x).[1]

  • 
    -Functionalization (Diversity Point 1): 
    
    • Acylation: Treat resin with Carboxylic Acid (

      
      -COOH, 5 eq), HATU (5 eq), and DIEA (10 eq) in DMF for 4 hours.
      
    • Sulfonylation:[1] Treat with Sulfonyl Chloride (

      
      -SO₂Cl, 5 eq) and Pyridine (10 eq) in DCM for 12 hours.
      
  • 
    -Alkylation (Diversity Point 2): 
    
    • The secondary amine at position 5 (formed during immobilization) is often sterically hindered. Use reductive alkylation.

    • Treat resin with Aldehyde (

      
      -CHO, 10 eq) in TMOF/DCE (1:1) for 4 hours (imine formation).
      
    • Add NaBH₃CN (10 eq) and AcOH (1% v/v). Agitate for 16 hours.

  • Cleavage:

    • Treat resin with 20% Trifluoroacetic acid (TFA) in DCM for 30 mins.

    • Collect filtrate and evaporate under reduced pressure (Genevac or SpeedVac).

    • Note: FMPB linker cleavage yields the secondary amine at the attachment point, which can be further diversified or left as a polar handle.

Visual Workflow (DOT)

SolidPhaseAzepane Start FMPB-AM Resin (Aldehyde Linker) Immobilization Immobilization (Reductive Amination) Scaffold: 5-amino-benzo[b]azepine Start->Immobilization TMOF/DCE, NaBH(OAc)3 Div1 Diversity Point 1 (N-1) Acylation / Sulfonylation Immobilization->Div1 R1-COOH / R1-SO2Cl Div2 Diversity Point 2 (N-5) Reductive Alkylation Div1->Div2 R2-CHO, NaBH3CN Cleavage Acid Cleavage (20% TFA/DCM) Div2->Cleavage Release form Resin Final Final Library Member (>90% Crude Purity) Cleavage->Final Evaporation

Figure 1: Solid-phase synthesis workflow for benzo[b]azepine library generation.

Protocol B: Ring-Closing Metathesis (RCM) for Monocyclic Azepanes

Best for: Creating non-fused, highly flexible azepane cores with specific stereochemistry.

RCM is the most reliable method for closing 7-membered rings in solution phase. The key is using a "conformational lock" (e.g., a Boc-protected amine or a sulfonamide) to bring the terminal alkenes into proximity (Thorpe-Ingold effect).

Experimental Workflow

Precursor:


-diallyl- or 

-allyl-

-homoallyl-sulfonamides/carbamates. Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).

Step-by-Step Methodology:

  • Setup:

    • Dissolve the diene precursor in anhydrous DCM.

    • Critical: Concentration must be low (0.005 M – 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.

    • Degas the solution with Argon bubbling for 15 mins.

  • Catalysis:

    • Add Grubbs II catalyst (2–5 mol%).

    • Heat to reflux (40°C) for 2–4 hours.

    • Monitoring: TLC or LCMS. The disappearance of the starting material is usually rapid.

  • Workup & Ruthenium Removal:

    • The removal of Ru residues is critical for library purity.

    • Method A (Scavenger Resin): Add QuadraPure™ TU (thiourea scavenger) resin (10 wt% relative to mass) and stir for 4 hours. Filter.

    • Method B (Chemical Wash): Wash the organic layer with tris(hydroxymethyl)phosphine (THP) solution.

  • Hydrogenation (Optional):

    • To obtain the saturated azepane: Dissolve crude alkene in MeOH, add Pd/C (10 wt%), and stir under H₂ (1 atm) for 4 hours.

Data: Catalyst Efficiency Comparison
CatalystLoading (mol%)Time (h)Yield (%)Notes
Grubbs I 5–1012–2465–75Sensitive to air/moisture; requires strict Schlenk technique.
Grubbs II 2–52–685–95High functional group tolerance; standard choice.
Hoveyda-Grubbs II 1–31–490–98Best for sterically hindered dienes ("difficult" cyclizations).

Quality Control & Troubleshooting

  • Issue: Dimerization during RCM.

    • Cause: Concentration too high.

    • Fix: Dilute reaction to <0.005 M. Add catalyst in two portions (start + 1h).

  • Issue: Low loading on FMPB Resin.

    • Cause: Inefficient imine formation.

    • Fix: Ensure TMOF is fresh (scavenges water). Use microwave irradiation (60°C, 10 min) for the imine formation step.

  • Validation:

    • Randomly select 10% of the library for ¹H NMR.

    • All compounds must show >85% purity by LC-MS (UV 254 nm) before biological screening.

References

  • BenchChem. (2025).[1][2] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Application Notes. Link

  • Bonnet, D., et al. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science.[3] Link

  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

  • Piscopio, A. D., & Robinson, J. E. (2004).[4] Recent applications of olefin metathesis to combinatorial chemistry. Current Opinion in Chemical Biology. Link

  • ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv Preprints. Link

Sources

Application

Application Note: Reaction Conditions for Esterification of Azepane-2-Carboxylic Acid

Executive Summary & Strategic Considerations Azepane-2-carboxylic acid (homoproline) is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics, HCV NS3/4A protease inhibitors, and conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

Azepane-2-carboxylic acid (homoproline) is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics, HCV NS3/4A protease inhibitors, and conformational constraints in drug discovery. Its seven-membered ring introduces unique steric bulk and flexibility compared to proline, necessitating specific handling during esterification to prevent racemization and manage the reactivity of the secondary amine.

This guide details three distinct protocols for esterification, selected based on the starting material's protection status and the desired downstream application.

Decision Matrix: Selecting the Right Protocol

The choice of method depends heavily on whether the secondary amine is protected (e.g., Boc, Cbz) and whether that protection must be retained.

Esterification_Decision_Tree Start Starting Material: Azepane-2-Carboxylic Acid IsProtected Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->IsProtected RetainPG Must Protection be Retained? IsProtected->RetainPG Yes MethodA Method A: Thionyl Chloride/Alcohol (Forms HCl Salt) IsProtected->MethodA No (Free Amino Acid) RetainPG->MethodA No (Simultaneous Deprotection desired) MethodB Method B: Alkylation (Cs2CO3/MeI) (Preserves PG & Chirality) RetainPG->MethodB Yes (Methyl/Ethyl Esters) MethodC Method C: Steglich/Coupling (For Complex Alcohols) RetainPG->MethodC Yes (Complex/Chiral Alcohols)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Technical Background: The Racemization Challenge

Unlike acyclic amino acids, azepane-2-carboxylic acid possesses a cyclic secondary amine. While the 5-membered ring of proline offers some resistance to racemization, the 7-membered azepane ring is more conformationally flexible.

Key Risks:

  • Acid-Catalyzed Enolization: Prolonged reflux in strong acid can promote enolization at the

    
    -carbon.
    
  • Oxazolone Formation: When using coupling reagents (Method C) with N-acyl protection, the formation of an oxazolone intermediate is a primary pathway to racemization.

  • Base-Mediated Abstraction: Strong bases (e.g., NaH) used in alkylation can directly deprotonate the

    
    -carbon.
    

Protocol A: Thionyl Chloride Mediated Esterification

Target: Methyl or Ethyl Azepane-2-carboxylate Hydrochloride Best For: Free amino acid starting material OR when simultaneous removal of acid-labile groups (Boc) is acceptable.

Mechanism

Thionyl chloride reacts with the alcohol to form an alkyl chlorosulfite, which generates anhydrous HCl in situ. This activates the carboxylic acid and catalyzes ester formation while converting the amine to its hydrochloride salt, protecting it from side reactions.

Experimental Procedure

Reagents:

  • Azepane-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Anhydrous Alcohol (Methanol or Ethanol) (0.2 M concentration relative to substrate)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen inlet.

  • Solvent Preparation: Charge the flask with anhydrous methanol (or ethanol). Cool to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Caution: Reaction is exothermic and releases

      
       and HCl gas. Ensure proper ventilation.
      
  • Addition: Add solid azepane-2-carboxylic acid in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 4–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent in vacuo.

    • Co-evaporate with toluene (

      
      ) to remove residual traces of water and HCl.
      
  • Purification: The crude residue is typically a white to off-white solid. Recrystallize from Methanol/Diethyl Ether to obtain the pure hydrochloride salt.

Expected Yield: 85–95% Data Validation:

  • 1H NMR (

    
    ):  Look for the methyl singlet (~3.7 ppm) or ethyl triplet/quartet. The 
    
    
    
    -proton typically shifts downfield upon esterification.

Protocol B: Alkylation via Cesium Carbonate

Target: N-Protected Azepane-2-carboxylate (e.g., N-Boc-Methyl ester) Best For: Preserving N-protecting groups (Boc, Cbz, Fmoc) and minimizing racemization risk.

Mechanism

This method utilizes a mild base (


) to form the carboxylate anion, which then acts as a nucleophile attacking an alkyl halide (

). The base is too weak to deprotonate the

-carbon, preserving stereochemistry.
Experimental Procedure

Reagents:

  • N-Boc-azepane-2-carboxylic acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Methyl Iodide (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-azepane-2-carboxylic acid in DMF (0.1 M).

  • Base Addition: Add

    
     in one portion. Stir at room temperature for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Note: Protect from light if using iodide reagents to prevent degradation.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Critical: Do not heat. Heating increases the risk of racemization and Boc degradation.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Expected Yield: 90–98% Racemization Risk: Very Low (<1% ee loss).

Protocol C: Steglich Esterification (Coupling)

Target: Esters with complex, bulky, or acid-sensitive alcohols. Best For: Convergent synthesis where the alcohol partner is valuable.

Workflow Diagram

Steglich_Esterification Reactants N-Protected Acid + Alcohol Activation Activation with EDC/DCC Reactants->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Intermediate->Intermediate Rearrangement (N-Acylurea) Avoid by keeping T < 0°C Catalysis DMAP Catalysis (Acyl Transfer) Intermediate->Catalysis Nucleophilic Attack Product Target Ester + Urea Byproduct Catalysis->Product

Figure 2: Mechanism of Steglich esterification showing the critical intermediate.

Experimental Procedure

Reagents:

  • N-Protected Acid (1.0 equiv)

  • Alcohol (1.0 – 1.2 equiv)

  • EDC.HCl (1.2 equiv) (Preferred over DCC for easier workup)

  • DMAP (0.1 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Protocol:

  • Mixture: Dissolve Acid and Alcohol in DCM at 0°C.

  • Catalyst: Add DMAP.[2]

  • Coupling: Add EDC.HCl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Wash with 1N HCl (to remove DMAP/EDC), saturated

    
    , and Brine.
    
  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (SOCl2)Method B (Alkylation)Method C (Coupling)
Substrate Free or Protected AAN-Protected AAN-Protected AA
Product Form HCl Salt (Free Amine)N-Protected EsterN-Protected Ester
Racemization Risk Low (if T < Reflux)Very LowModerate (DMAP dependent)
Scalability High (kg scale)ModerateModerate
Byproducts SO2, HCl (Gas)Inorganic SaltsUrea derivatives
Cost LowMedium (Cs2CO3/MeI)High (Coupling reagents)
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Cause: Water in solvent.

    • Fix: Distill alcohol from Mg turnings or use molecular sieves. Ensure SOCl2 is high quality.

  • Problem: Racemization observed.

    • Cause: Temperature too high or base too strong.

    • Fix: In Method B, switch from

      
       to 
      
      
      
      (more soluble, milder kinetic profile). In Method C, reduce DMAP loading to 5 mol% or use HOBt as an additive to suppress oxazolone formation.
  • Problem: Boc group loss in Method B.

    • Cause: Acidic impurities in Alkyl Halide.

    • Fix: Pass Methyl Iodide through a small plug of basic alumina before use.

References

  • Fischer Esterification Mechanism & Kinetics : Master Organic Chemistry. "Fischer Esterification."[3] Available at: [Link]

  • Thionyl Chloride Activation : Organic Chemistry Portal. "Acid Chlorides - Synthesis and Reactivity." Available at: [Link]

  • Prevention of Racemization : Benoiton, N. L. "Chemistry of Peptide Synthesis."[4] CRC Press, 2006. (Contextual grounding on oxazolone mechanism).

  • Steglich Esterification : Organic Chemistry Portal. "Steglich Esterification." Available at: [Link]

Sources

Method

Using 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid as a chiral building block

Application Note: Using 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid as a Chiral Building Block Executive Summary This guide details the application of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS 1214824-64...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Using 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid as a Chiral Building Block

Executive Summary

This guide details the application of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS 1214824-64-2) in medicinal chemistry and peptide synthesis.[1] Unlike the more common N-Boc-azepane-2-carboxylic acid (1-Boc isomer), the 5-isomer functions as a conformationally constrained dicarboxylic acid scaffold (a cyclic homolog of glutamic or aspartic acid).[1] This molecule allows researchers to introduce a specific stereochemical constraint into a peptide backbone while retaining an orthogonally protected side-chain carboxylate for further functionalization or salt-bridge formation.[1]

Key Distinction:

  • 1-(tert-Butoxycarbonyl)... (1-Boc): N-protected amino acid.[1] Used as a proline homolog.[1]

  • 5-(tert-Butoxycarbonyl)... (5-Boc): Side-chain protected amino acid.[1] Used as a constrained Glutamic/Aspartic acid mimic.[1] This guide focuses on the 5-isomer.

Chemical Specifications & Handling

PropertySpecification
Chemical Name 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid
Common Name Azepane-2,5-dicarboxylic acid, 5-tert-butyl ester
CAS Number 1214824-64-2
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Functionality Secondary Amine (unprotected N), Carboxylic Acid (C2), Ester (C5)
Chirality Contains two chiral centers (C2, C5).[1][2][3][4][5][6][7] Typically supplied as a specific diastereomer (e.g., 2S, 5S). Verify CoA.
Solubility Soluble in MeOH, DCM, DMF. Slightly soluble in water.[1]
Storage -20°C, Desiccated. Hygroscopic.

Handling Precaution: The commercial building block often contains a free secondary amine. It is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.[1] Store under inert gas.

Strategic Applications

Constrained Peptidomimetics (Turn Inducers)

The 7-membered azepane ring forces the peptide backbone into specific dihedral angles (


), often stabilizing 

-turn or

-turn conformations that are inaccessible to linear peptides.[1]
  • Target: RGD (Arg-Gly-Asp) integrin inhibitors.[1] The 5-carboxyl group mimics the Aspartic acid side chain but with restricted mobility, potentially increasing selectivity for

    
     vs 
    
    
    
    integrins.[1]
  • Mechanism: The rigid ring reduces the entropic penalty of binding.

Bifunctional Linkers

The molecule serves as a scaffold for "stapled" peptides or macrocycles.

  • C2-COOH: Incorporates into the main chain.[1]

  • C5-COOtBu: After deprotection, this "side chain" can be used for:

    • Cyclization (lactamization) to a lysine residue (

      
       to 
      
      
      
      or
      
      
      ).
    • Attachment of fluorophores or affinity tags orthogonal to the main chain.

Experimental Protocols

Protocol A: N-Fmoc Protection (Pre-SPPS Preparation)

Rationale: As the commercial material typically has a free amine, it must be Fmoc-protected to be compatible with standard Solid Phase Peptide Synthesis (SPPS).

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid in 10 mL of 1,4-dioxane/Water (1:1 v/v).

  • Basification: Add 2.5 eq of NaHCO₃. The solution should be pH 8–9.

  • Reaction: Cool to 0°C. Dropwise add 1.2 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) dissolved in minimal dioxane.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Acidify to pH 2–3 with 1N HCl (careful not to cleave the t-butyl ester; keep cold and fast).

    • Extract 3x with Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Yield Target: >85%.[1][5][8][9]

Protocol B: Coupling to Resin (Sterically Hindered Secondary Amine)

Rationale: The azepane nitrogen is a secondary amine and is sterically hindered by the 7-membered ring.[1] Standard HBTU/DIC coupling often fails or proceeds slowly.[1]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

  • Base: DIEA (Diisopropylethylamine).[5]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Activation: Dissolve the N-Fmoc-protected amino acid (from Protocol A) (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIEA (6.0 eq). Shake for 30 seconds to activate (Yellow color indicates activated ester).

  • Coupling: Add the mixture to the resin-bound peptide.

  • Conditions:

    • Standard: Shake at RT for 2–4 hours.

    • Microwave (Recommended): 75°C for 10 minutes (25 W).

  • Kaiser Test: Standard Kaiser test may be false-negative for secondary amines.[1] Use Chloranil Test or micro-cleavage LCMS to verify coupling completion.[1]

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Orthogonal Deprotection
  • Fmoc Removal (N-terminus): 20% Piperidine in DMF (2 x 10 min).

  • t-Butyl Ester Removal (Side Chain):

    • Reagent: TFA/TIPS/Water (95:2.5:2.5).[9]

    • Time: 2–3 hours at RT.[1][5]

    • Result: Converts the C5-ester into the free carboxylic acid.[1]

Visual Workflows

Figure 1: Structural Logic & Ambiguity Resolution

This diagram clarifies the critical difference between the commonly confused isomers.

G cluster_0 Common Homoproline Analog cluster_1 Target Molecule (This Guide) N_Boc 1-(Boc)-azepane-2-COOH (N-Protected) Used for: Proline mimic C5_Boc 5-(t-Butoxycarbonyl)-azepane-2-COOH (Side-chain Protected) Used for: Constrained Glu/Asp mimic Ambiguity User Query: '5-(tert-Butoxycarbonyl)...' Ambiguity->N_Boc If Typo (1 vs 5) Ambiguity->C5_Boc Literal Interpretation (Correct CAS 1214824-64-2)

Caption: Distinguishing the 1-Boc (N-protected) isomer from the 5-Boc (Side-chain protected) isomer is critical for experimental success.

Figure 2: Synthesis Workflow (Graphviz)

The pathway from commercial starting material to bioactive peptide.

Workflow Start Start: 5-(tBu-CO)-azepane-2-COOH (Free Secondary Amine) Step1 Step 1: N-Protection Reagent: Fmoc-OSu, NaHCO3 Outcome: Fmoc-AA(5-OtBu)-OH Start->Step1 Prep for SPPS Step2 Step 2: Resin Coupling Reagent: HATU/DIEA (Microwave) Note: Steric Hindrance Management Step1->Step2 Solid Phase Step3 Step 3: Peptide Elongation Standard SPPS cycles Step2->Step3 Step4 Step 4: Global Deprotection Reagent: TFA/TIPS/H2O Outcome: Free 5-COOH Side Chain Step3->Step4 Cleavage End Final Product: Constrained Peptide with Acidic Side Chain Step4->End

Caption: Step-by-step workflow for incorporating the azepane scaffold into a peptide sequence.

References

  • Cini, E. et al. (2012).[5][7][8] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry. Link

  • Spring, D. R. et al. (2021). "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small Peptides." ACS Chemical Biology.[1] Link

  • Smolecule. (2023).[6] "Product Data: (S)-1-(Boc)azepane-2-carboxylic acid vs 5-substituted derivatives." Smolecule Catalog. Link

  • BenchChem. (2025).[10] "Technical Support: Overcoming Steric Hindrance in Secondary Amine Coupling." BenchChem Protocols. Link

  • PubChem. (2025).[2][11] "Compound Summary: Azepane-2-carboxylic acid derivatives." National Institutes of Health. Link

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of the Azepane Ring at the 5-Position

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Introduction & Mechanistic Paradigms

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere of piperidine or to probe novel hydrophobic pockets in target receptors (e.g., TRPA1, orexin receptors)[1]. Functionalization at the 5-position (relative to the nitrogen atom) is particularly valuable for modulating lipophilicity and binding affinity. However, the inherent flexibility and lack of strong directing effects in the saturated azepane ring make regioselective and stereoselective functionalization at C5 a significant synthetic challenge[2].

This application note details three field-proven paradigms for accessing 5-substituted azepanes:

  • De Novo Asymmetric Synthesis via Bicyclic Cleavage: Utilizing an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate to simultaneously generate C2 and C5 substituents with high stereocontrol[3].

  • Ring Expansion of Piperidines: Homologation of readily available 4-piperidones using diazoacetates to yield 5-oxoazepane cores, which serve as versatile electrophilic hubs for downstream functionalization[4].

  • Late-Stage C(sp³)–H Functionalization: Leveraging photoredox/nickel dual catalysis or electrochemical oxidation to directly functionalize the C5 position of pre-existing azepane rings[1],[5].

Strategic Workflow & Logic

The decision matrix for selecting a functionalization strategy depends on the stage of drug development and the required substitution patterns.

AzepaneFunctionalization Start Azepane Core Functionalization Strategy DeNovo De Novo Asymmetric Synthesis Start->DeNovo  Stereocontrolled   LateStage Late-Stage C(sp3)-H Functionalization Start->LateStage  Direct C-H   RingExp Ring Expansion (Piperidone to Azepanone) Start->RingExp  Scaffold Building   Bicyclo Aza-bicyclo[3.2.2]nonene Oxidative Cleavage DeNovo->Bicyclo Photoredox Photoredox / Ni Catalysis (Acylation/Alkylation) LateStage->Photoredox Diazo Ethyl Diazoacetate + BF3·OEt2 (5-oxoazepane intermediate) RingExp->Diazo Prod1 (2S,5S)-5-Substituted Azepane-2-carboxylates Bicyclo->Prod1  O3, Ph3P   Prod2 5-Acyl/Alkyl Azepanes (High ee%) Photoredox->Prod2  Aldehydes/Radicals   Prod3 5-Functionalized Azepane Scaffolds Diazo->Prod3  Reductive Amination/ Organometallics  

Figure 1: Strategic workflow for the regioselective functionalization of azepanes at the 5-position.

Quantitative Data Summary

The following table summarizes the expected outcomes for the primary methodologies described in this guide.

MethodologyReagents / CatalystsTarget C5 SubstituentYield (%)Stereoselectivity (ee / de)Key Advantage
Bicyclic Oxidative Cleavage O₃, Ph₃P, CH₂Cl₂/MeOH-CH₂OH (from enol ether)85-90%>98% ee (2S,5S)Absolute stereocontrol at C2 and C5[3].
Piperidone Ring Expansion Ethyl diazoacetate, BF₃·OEt₂=O (5-oxoazepane)88-99%N/A (Achiral core)Scalable access to electrophilic C5 hub[4].
Photoredox C(sp³)-H Acylation Ir/Ni dual catalysts, DTBP-C(=O)R (Acyl)60-80%Up to 91% eeLate-stage, direct functionalization[5].
Electrochemical Oxidation Graphite electrodes, TFE-CH₃ (via N,O-acetal)70-79%DiastereoselectiveMild "magic methyl" installation[1].

Detailed Experimental Protocols

Causality & Rationale: The direct synthesis of 5-oxoazepanes is difficult due to transannular strain. Ring expansion of commercially available 4-piperidones using ethyl diazoacetate circumvents this. Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid, activating the ketone carbonyl to nucleophilic attack by the diazo compound. Subsequent extrusion of N₂ gas drives the irreversible 1,2-alkyl migration, expanding the 6-membered ring to a 7-membered azepane[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge the flask with benzyl 4-oxo-1-piperidinecarboxylate (Cbz-piperidone, 150 mmol) and anhydrous diethyl ether (130 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to cool the solution to -45 °C. Critical Step: Maintaining the temperature strictly below -25 °C is essential to prevent uncontrolled, exothermic nitrogen evolution and side reactions[4].

  • Reagent Addition: Using a dual-syringe pump, simultaneously add ethyl diazoacetate (195 mmol) and BF₃·OEt₂ (158 mmol) dropwise over 45 minutes.

  • Reaction Maturation: Stir the reaction mixture for an additional 30 minutes at -45 °C. The consumption of the piperidone can be monitored by TLC (silica, 40% EtOAc/Hexane).

  • Quenching: Quench the Lewis acid by slowly adding saturated aqueous NaHCO₃ (100 mL) while the reaction is still cold. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup & Purification: Dilute with EtOAc (250 mL) and H₂O (150 mL). Separate the layers, extract the aqueous layer twice with EtOAc, and dry the combined organic phases over anhydrous MgSO₄. Concentrate under reduced pressure. Purify via flash column chromatography to yield 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate as a pale yellow oil (approx. 88% yield)[4].

Causality & Rationale: To achieve absolute stereocontrol at both the C2 and C5 positions, a rigid bicyclic precursor (aza-bicyclo[3.2.2]nonene) is utilized. The bridged structure locks the conformation, ensuring that the subsequent oxidative cleavage of the internal olefin stereospecifically translates the bridgehead stereocenters into the (2S,5S) configuration on the flexible azepane ring[3].

Step-by-Step Procedure:

  • Substrate Dissolution: In a round-bottomed flask, dissolve the aza-bicyclo[3.2.2]nonene enol-ether intermediate (0.766 mmol) in 5 mL of anhydrous CH₂Cl₂ containing 32 μL of MeOH[3].

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. The reaction mixture will become slightly turbid. Bubble ozone (O₃) through the solution until a persistent pale blue color is observed, indicating an excess of ozone[3].

  • Incubation: Stir the mixture for exactly 15 minutes at -78 °C to ensure complete cleavage of the olefin to the corresponding ozonide.

  • Purging: Discharge the excess ozone by vigorously bubbling a stream of dry nitrogen gas through the solution until the blue color completely dissipates[3]. Warning: Failure to purge excess ozone before adding the reducing agent can lead to explosive side reactions.

  • Reduction: Add triphenylphosphine (Ph₃P, 1.5 mmol) in one portion. Stir for 5 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours[3].

  • Isolation: Concentrate the solvent in vacuo and purify the residue by silica gel chromatography to isolate the (2S,5S)-5-(hydroxymethyl)azepane derivative. The primary alcohol at C5 can now be further elaborated (e.g., via Swern oxidation to an aldehyde for reductive aminations) to facilitate Structure-Activity Relationship (SAR) development[3].

Causality & Rationale: Traditional functionalization requires pre-installed handles (like the ketone in Protocol A). Photoredox/nickel dual catalysis enables the direct abstraction of a hydridic hydrogen at the C5 position. Di-tert-butyl peroxide (DTBP) is essential as it generates tert-butoxyl radicals under photocatalytic conditions, which abstract the formyl hydrogen from an aldehyde to form an acyl radical. The nickel catalyst captures this radical and couples it stereoselectively to the azepane ring[5].

Step-by-Step Procedure:

  • Catalyst & Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), a chiral Nickel/bisoxazoline catalyst complex (10 mol%), the N-protected azepane substrate (0.5 mmol), and the target aldehyde (1.5 mmol)[5].

  • Solvent & HAT Agent: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) followed by DTBP (1.5 equivalents). Note: DTBP is indispensable; its omission drops yields drastically as the acyl radical cannot be efficiently generated[5].

  • Photochemical Reaction: Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with Blue LEDs (450 nm). Stir the mixture at room temperature for 24-48 hours.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon completion, dilute the mixture with water and extract with dichloromethane.

  • Purification: Dry the organics, concentrate, and purify via preparative HPLC or chiral SFC to isolate the 5-acyl azepane with high enantiomeric excess (up to 91% ee)[5].

References

  • Wishka, D. G., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives." The Journal of Organic Chemistry, American Chemical Society, 28 Jan. 2011. URL:[Link]

  • "Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules." NSF Public Access Repository. URL:[Link]

  • "Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes." ACS Publications, 12 Feb. 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of maintaining the stereochemical integrity of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid and why is its stereochemical purity important?

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is a chiral building block commonly used in the synthesis of pharmaceuticals and other complex organic molecules.[1] It belongs to the class of N-protected alpha-amino acids. The "tert-Butoxycarbonyl" (Boc) group is a protecting group for the amine, and the azepane ring is a seven-membered saturated heterocycle. The carboxylic acid at the 2-position is the site of chirality.

The biological activity of many pharmaceuticals is highly dependent on their three-dimensional structure. Enantiomers (non-superimposable mirror images) of a chiral molecule can have vastly different pharmacological, and toxicological profiles. Therefore, maintaining high enantiomeric purity of building blocks like 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is crucial for the synthesis of safe and effective drugs.

Q2: What is racemization and why is this compound susceptible to it?

Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate).[2] For alpha-amino acids, this occurs through the removal and re-addition of the proton at the alpha-carbon (the carbon atom adjacent to the carboxylic acid group).

The primary mechanism involves the formation of a planar enolate or enol intermediate, which can be protonated from either face with equal probability, leading to a loss of the original stereochemistry.[3] Factors that facilitate the formation of this planar intermediate, such as basic or acidic conditions and elevated temperatures, increase the risk of racemization.[3][4]

Q3: Under what conditions is racemization most likely to occur?

Racemization of N-protected amino acids like 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is most prevalent during the activation of the carboxylic acid group for amide bond formation (peptide coupling).[5] The formation of highly activated intermediates increases the acidity of the alpha-proton, making it more susceptible to abstraction by bases present in the reaction mixture.[5]

Other conditions that can promote racemization include:

  • Strongly basic or acidic conditions: Both extremes can catalyze the enolization process.[3]

  • Elevated temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction.[4][6]

  • Prolonged reaction times: Longer exposure to racemizing conditions increases the extent of stereochemical scrambling.

Q4: How can I determine if my sample of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid has racemized?

Determining the enantiomeric excess (ee) or purity of your sample is critical. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods.[7] It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column.[7]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1][8] The CD spectrum can be used to determine the enantiomeric excess.[1][7]

II. Troubleshooting Guide: Minimizing Racemization During Amide Coupling Reactions

This section provides detailed troubleshooting advice for minimizing racemization when using 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid in amide bond formation reactions.

Issue 1: Significant Racemization Observed After a Coupling Reaction.

If you have confirmed through chiral analysis that significant racemization has occurred, consider the following factors and solutions:

Root Cause Analysis & Mitigation Strategies
Potential Cause Explanation Recommended Action
Inappropriate Coupling Reagent Some coupling reagents, particularly carbodiimides like DCC and EDC when used alone, are known to cause higher levels of racemization.[9]Solution: Utilize coupling reagents known for low racemization potential, such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, TBTU).[9]
Absence of a Racemization Suppressor Additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents.[5]Solution: Always include a racemization suppressing additive in your coupling reaction. Commonly used and effective additives include 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][10][11] HOAt and Oxyma are often more effective than HOBt at suppressing racemization.[5][11][12]
Strong or Sterically Hindered Base The choice of base can significantly impact the extent of racemization.[5] Strong bases and sterically hindered bases like Diisopropylethylamine (DIEA) can readily abstract the alpha-proton.[5]Solution: Use a weaker, less sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5] In some cases, using the hydrochloride salt of the amine component can result in even less racemization with TMP.[5]
High Reaction Temperature Elevated temperatures accelerate the rate of racemization.[4]Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Prolonged Reaction Time The longer the activated carboxylic acid intermediate is present, the greater the opportunity for racemization.Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete.
Experimental Protocol: Low-Racemization Amide Coupling

Here is a general, step-by-step protocol for an amide coupling reaction designed to minimize racemization:

  • Dissolve the Acid: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (1.0 eq.) and the racemization suppressing additive (e.g., HOAt, 1.1 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add the Coupling Reagent: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the Amine and Base: In a separate flask, dissolve the amine component (1.1 eq.) and the base (e.g., NMM, 1.2 eq.) in the same solvent. Add this solution to the activated acid mixture at 0 °C.

  • Monitor the Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's completion using an appropriate analytical technique.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (0°C to RT) cluster_racemization Potential Racemization Pathway Acid Boc-Azepane-COOH Additive HOAt/Oxyma CouplingReagent DIC/EDC ActivatedEster Activated Ester Intermediate Product Amide Product ActivatedEster->Product Amine R-NH2 Base NMM/TMP Enolate Planar Enolate RacemicProduct Racemized Product

Issue 2: Racemization During Purification.

While less common than during the coupling reaction, racemization can still occur during purification if harsh conditions are employed.

Root Cause Analysis & Mitigation Strategies
Potential Cause Explanation Recommended Action
Exposure to Strong Acid or Base Purification methods involving strongly acidic or basic conditions (e.g., certain ion-exchange chromatography resins or harsh pH adjustments during extraction) can induce racemization.[13]Solution: Use neutral purification techniques like silica gel chromatography whenever possible. If pH adjustments are necessary, use buffered solutions and avoid extreme pH values.
Elevated Temperatures Prolonged heating during solvent evaporation or chromatography can lead to racemization.Solution: Use a rotary evaporator at a moderate temperature and pressure. If column chromatography is performed, avoid conditions that generate significant heat.
Issue 3: Racemization During Storage.

Improper storage can lead to the slow degradation and racemization of chiral compounds over time.

Root Cause Analysis & Mitigation Strategies
Potential Cause Explanation Recommended Action
Exposure to Moisture and Air Moisture can facilitate hydrolytic and other degradation pathways that may affect stereochemical integrity.Solution: Store 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid in a tightly sealed container in a desiccator or under an inert atmosphere.[14]
Inappropriate Temperature Higher temperatures can accelerate racemization over long-term storage.[6]Solution: For long-term storage, keep the compound at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[14][15] Allow the container to warm to room temperature before opening to prevent condensation.[14]

G Start Chiral Boc-Azepane-COOH Coupling Amide Coupling Reaction Start->Coupling Purification Purification Coupling->Purification Racemization Racemization Coupling->Racemization Improper Reagents/ Conditions Storage Long-Term Storage Purification->Storage Purification->Racemization Harsh pH/ High Temp. FinalProduct Enantiomerically Pure Product Storage->FinalProduct Storage->Racemization Moisture/ High Temp. Racemization->FinalProduct Leads to Impure Product

III. References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Publications. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sensing of enantiomeric excess in chiral carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]

  • Racemization of Amino Acids in Nature: Interdisciplinary Science Reviews. Taylor & Francis Online. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids | Request PDF. ResearchGate. Available at: [Link]

  • Amino acid racemases: functions and mechanisms. PubMed. Available at: [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • AMINO ACID RACEMIZATION. University of Arizona. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • The Amino Acid Racemization Dating Method. Institute for Creation Research. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem. Available at: [Link]

  • Stability of Reagents used for Chiral Amino Acid Analysis during Spaceflight Missions in High-Radiation Environments | Request PDF. ResearchGate. Available at: [Link]

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid | Request PDF. ResearchGate. Available at: [Link]

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations. ChemRxiv. Available at: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. huscap.harvard.edu. Available at: [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. R Discovery. Available at: [Link]

  • (2S)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Molport. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Boc-Azepane Derivatives in Water

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-azepane derivatives in aqueous media. The following question-and-an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with Boc-azepane derivatives in aqueous media. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Boc-azepane derivative has precipitated out of my aqueous buffer. What is the primary reason for this, and what are my immediate options?

A1: Understanding the "Why": The Challenge of Lipophilicity

The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthetic strategies, significantly increases the lipophilicity (fat-loving nature) of the azepane core.[1] This high lipophilicity, often quantified by a high partition coefficient (Log P), leads to poor solubility in water and aqueous buffers.[2] The bulky, nonpolar Boc group disrupts the favorable hydrogen bonding network of water, causing the molecules to aggregate and precipitate.[1]

Immediate Troubleshooting Steps:

  • Sonication: Gentle sonication can sometimes re-dissolve a precipitated compound by breaking up aggregates. This is a temporary fix but can be useful for immediate analytical needs.

  • Gentle Warming: Cautiously warming the solution may increase solubility. However, be mindful of the thermal stability of your specific derivative.

  • Solvent Rescue (for non-biological assays): If the downstream application allows, adding a small percentage of a water-miscible organic solvent can salvage the solution.

Q2: I need to prepare a stock solution of my Boc-azepane derivative for a cell-based assay. Which solvents should I consider, and how can I minimize precipitation upon dilution into my aqueous cell culture medium?

A2: The Co-Solvent Approach: A Practical Solution

Forcing a lipophilic compound into an aqueous solution often requires the use of a co-solvent.[3][4] A co-solvent is a water-miscible organic solvent that, when added in small amounts, can significantly increase the solubility of a poorly soluble compound.[3][5][6]

Recommended Co-solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The most common choice for in vitro assays due to its high solubilizing power and relatively low toxicity at low concentrations.

  • Ethanol: A good alternative, particularly if DMSO interferes with your assay.[5][7]

  • Polyethylene Glycols (PEGs), especially PEG 400: Often used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[5][7][8]

  • Propylene Glycol: Another biocompatible solvent frequently used in drug formulations.[3][5][7]

Experimental Protocol: Preparing a High-Concentration Stock and Diluting into Aqueous Media

  • Prepare a High-Concentration Stock: Dissolve your Boc-azepane derivative in 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of your stock solution in the same co-solvent to create intermediate concentrations.

  • Final Dilution into Aqueous Medium: For your final working concentration, add a small volume of the appropriate intermediate stock solution to your pre-warmed aqueous buffer or cell culture medium with vigorous vortexing or stirring. Crucially, the final concentration of the organic co-solvent should be kept to a minimum (typically <1% v/v, and ideally <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Data Presentation: Comparison of Common Co-solvents

Co-solventTypical Starting ConcentrationAdvantagesConsiderations
DMSO10-50 mMHigh solubilizing power, well-established in cell-based assays.Can be toxic to some cell lines at >1% v/v. May interfere with some enzymatic assays.
Ethanol10-20 mMBiocompatible, less toxic than DMSO for some applications.Less effective at solubilizing highly lipophilic compounds compared to DMSO.
PEG 4005-15 mMLow toxicity, used in pharmaceutical formulations.[8]Can increase the viscosity of the solution.
Propylene Glycol5-15 mMBiocompatible, commonly used in drug delivery.May not be as effective as DMSO for very poorly soluble compounds.
Q3: My Boc-azepane derivative has a carboxylic acid moiety. How can I leverage pH to improve its water solubility?

A3: The Power of Ionization: A pH-Modification Strategy

For Boc-azepane derivatives containing an ionizable group, such as a carboxylic acid or a basic amine, modifying the pH of the aqueous solution is a powerful technique to enhance solubility.[9][10]

The Underlying Principle:

  • For Carboxylic Acids: By increasing the pH of the solution to a value above the pKa of the carboxylic acid (typically around 4-5), you deprotonate the carboxylic acid, forming a negatively charged carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.

  • For Basic Amines (if present and unprotected): Conversely, lowering the pH to a value below the pKa of the amine will protonate it, forming a positively charged ammonium salt, which is more water-soluble.

Experimental Workflow: pH-Mediated Solubilization

A decision workflow for pH-mediated solubilization of a Boc-azepane derivative containing a carboxylic acid.

Step-by-Step Protocol:

  • Suspend the Compound: Suspend your Boc-azepane derivative in a minimal amount of purified water.

  • Titrate with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or NaHCO₃) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases above the pKa of the carboxylic acid, the compound should begin to dissolve.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH to your desired final value using a dilute acid (e.g., 0.1 M HCl), being careful not to go too low and cause re-precipitation.

  • Bring to Final Volume: Add buffer components and bring the solution to the final desired volume and concentration.

Important Note: The Boc group itself is generally stable to basic conditions but can be cleaved by strong acids.[11] Therefore, while pH adjustment is an excellent strategy for derivatives with a carboxylic acid, caution is needed when working with acidic conditions to avoid unintended deprotection.[12][13]

Q4: I am working with a highly lipophilic Boc-azepane derivative that is still poorly soluble even with co-solvents and pH adjustment. What other formulation strategies can I explore?

A4: Advanced Formulation Strategies for Challenging Compounds

When conventional methods are insufficient, more advanced formulation techniques, often employed in drug development, can be considered.[14][15][16]

Lipid-Based Formulations:

  • Concept: These formulations incorporate the lipophilic drug into a lipid matrix, which can improve its interaction with the gastrointestinal tract and facilitate absorption.[15] Strategies include using lipid excipients like oils and surfactants to solubilize the drug.[15]

  • Application: While more complex, this approach is highly effective for oral drug delivery of very lipophilic compounds.[14][15]

Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the lipophilic Boc-azepane derivative, forming an inclusion complex that has significantly improved aqueous solubility.[8][17]

  • Procedure: This typically involves mixing the Boc-azepane derivative and the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution and allowing time for complex formation, often with the aid of sonication or heating.

Solid Dispersions:

  • Principle: This involves dispersing the drug in an inert carrier matrix at the solid state.[18] This can be achieved by methods like melt extrusion or solvent evaporation. The resulting solid dispersion can have a faster dissolution rate.

  • Relevance: This is particularly useful for preparing solid dosage forms with improved bioavailability.

Particle Size Reduction:

  • Technique: Methods like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[4][18]

  • Benefit: While it may not increase the equilibrium solubility, a faster dissolution rate can be beneficial for many applications.[18]

Logical Flow for Troubleshooting Solubility Issues

A systematic approach to troubleshooting the solubility of Boc-azepane derivatives.

References

  • Jannin, V., Musakhanian, J., & Marchaud, D. (2008). Approaches for the development of oral and parenteral NCEs with poor water solubility. Drug Development and Industrial Pharmacy, 34(3), 274-286.
  • Shaikh, J., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3465-3479.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Yalkowsky, S. H., & Millard, J. W. (2009). Co-solvents in pharmaceutics. Critical Reviews in Therapeutic Drug Carrier Systems, 26(6), 543-570.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Dandepally, S. R., et al. (2009). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in CH3OH. Tetrahedron Letters, 50(26), 3328-3331.
  • Li, B., et al. (2003). Aqueous phosphoric acid as a mild and efficient reagent for the deprotection of Boc-amines. Tetrahedron Letters, 44(43), 8113-8115.
  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Subsequent N-methylation and Boc deprotection without chromatography yielded the amine products as hydrochloride salts. The Journal of Organic Chemistry, 86(12), 8538–8543.

Sources

Troubleshooting

Preventing side reactions during deprotection of azepane amino acids

Welcome to the Technical Support Center for the Solid-Phase Peptide Synthesis (SPPS) of azepane-containing peptides. This guide provides researchers and drug development professionals with field-proven methodologies to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Solid-Phase Peptide Synthesis (SPPS) of azepane-containing peptides. This guide provides researchers and drug development professionals with field-proven methodologies to prevent side reactions when working with 7-membered nitrogen heterocycles.

Core Mechanistic Insight: The Azepane Challenge

Azepane-2-carboxylic acid (Aze) and its derivatives are powerful conformational restrictors utilized to induce rigid


-turns in peptidomimetics 1. However, the 7-membered ring introduces severe steric bulk and secondary amine characteristics, leading to two primary failure modes during Fmoc deprotection:
  • Diketopiperazine (DKP) Formation: Base-catalyzed truncation and complete loss of the dipeptide from the resin 2.

  • Incomplete Deprotection: Steric shielding of the Fmoc group by the azepane ring prevents nucleophilic attack by the deprotection base.

The Primary Threat: Diketopiperazine (DKP) Truncation

The Causality: DKP formation is a highly favored intramolecular side reaction. When an azepane residue is at the C-terminus (attached to the resin) and the second amino acid (AA2) is deprotected, the secondary amine of the azepane ring heavily favors the cis-amide bond conformation. This geometry perfectly aligns the free N-terminal amine of AA2 to nucleophilically attack the C-terminal ester bond linking the peptide to the resin. This forms a thermodynamically stable 6-membered DKP ring, irreversibly cleaving the peptide prematurely 3.

The Solution:

  • Resin Selection: Substitute standard Wang or Merrifield resins with highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin. The massive bulk of the trityl linker physically blocks the nucleophilic attack 4.

  • Reagent Optimization: Standard 20% piperidine in DMF is often too slow. Switch to a rapid-deprotection cocktail (e.g., DBU/piperazine) to minimize the half-life of the vulnerable intermediate 4.

Quantitative Data: DKP Risk and Mass Shifts

When troubleshooting truncated syntheses, MS analysis is critical. Use this table to identify DKP-related mass losses when azepane (Aze) is the C-terminal residue.

Dipeptide Sequence (AA2-Aze)Amide Bond cis-PopulationDKP Formation RiskAverage Mass Shift (Da)Recommended Resin
Gly-AzepaneHighCritical-164.182-CTC
Ala-AzepaneModerate-HighHigh-178.212-CTC
Val-AzepaneModerateMedium-206.262-CTC or Wang
Pro-AzepaneVery HighCritical-204.242-CTC

(Note: Mass shifts calculated based on the loss of the AA2-Aze dipeptide minus H2O)

Standard Operating Procedure: Optimized Fmoc Deprotection

To create a self-validating system, this protocol pairs rapid deprotection with immediate in situ neutralization and coupling to outcompete DKP cyclization, bounded by specific chemical validation checkpoints.

Materials:

  • Fmoc-AA-Azepane-2-CTC Resin

  • Deprotection Cocktail: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N,N-dimethylformamide (DMF) 4.

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)

  • Wash Solvents: DMF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-AA2-Aze-2-CTC resin in DMF (10 mL/g) for 20 minutes at room temperature. Drain completely.

  • Rapid Deprotection (Pulse 1): Add the 2% DBU / 5% piperazine cocktail (5 mL/g). Agitate vigorously for exactly 3 minutes .

    • Causality: DBU provides the high pKa necessary for rapid proton abstraction, while piperazine acts as an efficient scavenger for the dibenzofulvene byproduct without lingering basicity.

  • Drain and Rapid Wash: Drain the reaction vessel rapidly. Wash with DMF (3 x 1 min) to remove residual base.

  • Rapid Deprotection (Pulse 2): Add a fresh portion of the deprotection cocktail and agitate for 5 minutes .

  • Stringent Washing: Drain and wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min).

    • Causality: Zero residual base must remain; lingering base will catalyze DKP during the subsequent coupling step.

  • Validation Checkpoint 1 (Chloranil Test): Perform a Chloranil test on a few beads. A positive result (blue/green) confirms successful Fmoc removal. Note: Azepane forms a secondary amine upon deprotection, which will yield a false negative in a standard Kaiser test.

  • Immediate Coupling: Immediately add the pre-activated solution of Fmoc-AA3-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Causality: Flooding the system with a highly reactive activated ester ensures intermolecular coupling outcompetes intramolecular DKP cyclization.

  • Validation Checkpoint 2: Perform a second Chloranil test post-coupling. A negative result (colorless/yellowish beads) confirms complete acylation and successful circumvention of the DKP side reaction.

Pathway Visualization: DKP Formation vs. Successful Elongation

DKP_Mechanism Start Fmoc-AA2-Azepane-Resin Deprotect Base Deprotection (Piperidine or DBU) Start->Deprotect Intermediate H2N-AA2-Azepane-Resin (Vulnerable Intermediate) Deprotect->Intermediate CisIsomer cis-Amide Isomerization Intermediate->CisIsomer Slow Coupling ImmediateCouple Immediate Addition of Activated Fmoc-AA3 Intermediate->ImmediateCouple Fast Coupling Attack Nucleophilic Attack on Ester Linkage CisIsomer->Attack DKP Diketopiperazine (DKP) + Cleaved Resin (Failure) Attack->DKP Success Fmoc-AA3-AA2-Azepane-Resin (Successful Elongation) ImmediateCouple->Success

Mechanism of Diketopiperazine (DKP) truncation vs. successful peptide elongation in azepane SPPS.

Frequently Asked Questions (FAQs)

Q: I am observing +18 Da and +36 Da mass adducts after deprotecting an azepane-rich sequence. What is happening? A: This indicates incomplete removal of the dibenzofulvene (DBF) byproduct. The steric hindrance of the 7-membered azepane ring can trap DBF, leading to its re-attachment to the free amine. Troubleshooting: Increase the concentration of the scavenger (piperazine) or incorporate a 0.1 M HOBt wash step after deprotection to disrupt hydrophobic aggregation and wash away DBF.

Q: Does the choice of coupling reagent impact side reactions during the deprotection phase? A: Indirectly, yes. If the coupling of the amino acid prior to deprotection (AA2) is inefficient, you may have unreacted azepane amines. However, the main risk is during the coupling of AA3. If AA3 coupling is slow (e.g., using DIC/HOBt instead of HATU), the N-terminal amine of the AA2-Azepane dipeptide remains exposed to the basic environment for a longer duration, dramatically increasing the rate of DKP formation 3.

Q: Can DKP formation occur during the final TFA cleavage? A: Yes. While primarily base-catalyzed during Fmoc removal, carboxyl-catalyzed pathways during acidic cleavage can trigger cyclization if the peptide sequence contains a C-terminal azepane or proline on certain linker types 3. To prevent this, ensure cleavage is performed at lower temperatures (e.g., 0°C to 15°C) for the first 30 minutes before warming to room temperature.

Q: Is epimerization a concern with azepane-2-carboxylic acid? A: Yes. The


-proton of cyclic amino acids can be abstracted under prolonged basic conditions. Because azepane couplings are sterically hindered and take longer, the extended exposure to DIPEA or collidine during coupling increases epimerization risk.
Troubleshooting: Use a weaker base like 2,4,6-trimethylpyridine (TMP) during the coupling step, or keep coupling times strictly under 45 minutes by using highly reactive coupling agents like COMU.

References

  • US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras - Google Patents.
  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents.
  • Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues - Benchchem. Benchchem.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC - NIH.

Sources

Optimization

Technical Support Center: Purification of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 5-(tert-Butoxycarbonyl)azepane-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (often associated with CAS 1214824-64-2).

Scientist’s Note on Structure & Behavior: Whether you are working with the true azepane derivative (a 7-membered ring with a Boc-protected amino group at position 5) or its common structural isomer 1-Boc-1,4-diazepane-5-carboxylic acid, the purification challenges are identical. The molecule possesses a free basic amine and a free carboxylic acid. At physiological and neutral pH, it exists as a zwitterion (an internal salt). Furthermore, the presence of the tert-butyloxycarbonyl (Boc) group introduces severe acid-lability. You must balance the polarity of the zwitterion with the fragility of the Boc group.

Physicochemical Data & Purification Impact

To design a self-validating purification system, we must first understand the molecule's fundamental constants.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyEstimated ValueImpact on Purification Strategy
pKa (Carboxylic Acid) ~2.2Deprotonates to form an anion above pH 3.0.
pKa (Secondary Amine) ~9.5Protonates to form a cation below pH 9.0.
Isoelectric Point (pI) ~5.8The pH of zero net charge; the molecule has its lowest aqueous solubility here.
Boc Acid Lability Cleaves at pH < 3.0Strictly precludes the use of 0.1% Trifluoroacetic acid (TFA) or HCl in mobile phases.
Zwitterionic Equilibrium & Boc Stability

Understanding the charge state of your molecule is the key to preventing product loss. The diagram below illustrates how pH manipulation dictates the physical state and stability of the compound.

pH_states Low pH < 3 Cationic Form (NH2+, COOH) Mid pH 5.5 - 6.0 Zwitterion (pI) (NH2+, COO-) Low->Mid Add Base Boc WARNING: Boc Cleavage! Low->Boc Prolonged Exposure Mid->Low Add Acid High pH > 9 Anionic Form (NH, COO-) Mid->High Add Base High->Mid Add Acid

pH-dependent charge states and Boc stability of the zwitterionic amino acid.

Troubleshooting FAQs

Q1: I tried extracting my synthesized product into ethyl acetate at pH 7, but my yield was near zero. Where did it go? A: It remained entirely in your aqueous layer. Because the molecule contains both a basic amine and an acidic carboxylate, it exists at pH 7 as a highly polar zwitterion [3]. Zwitterions have massive hydration shells and will not partition into organic solvents like ethyl acetate or dichloromethane. To force the molecule out of the aqueous phase, you must adjust the pH to its exact isoelectric point (pI ≈ 5.8) to induce precipitation, or utilize Reverse-Phase HPLC.

Q2: I purified the compound using standard RP-HPLC with 0.1% TFA, but NMR shows I lost the Boc group. Why? A: The Boc group is specifically designed to be acid-labile, cleaving via the formation of a stable tert-butyl cation [1]. While 0.1% TFA (pH ~2) might seem dilute, the danger occurs during the concentration or lyophilization step. Water evaporates faster than TFA, causing the acid concentration in the flask to spike drastically, which quantitatively cleaves the Boc group.

Q3: If I cannot use TFA, what mobile phase should I use for RP-HPLC and LC-MS? A: You must use a volatile buffer like ammonium acetate (10–20 mM) adjusted to pH 5.8. Ammonium acetate provides excellent buffering capacity near the molecule's isoelectric point, keeping the ionization state consistent for sharp chromatographic peaks. Crucially, it is fully volatile under low pressure (lyophilization) and will sublime away without leaving solid salt residues in your final product or MS detector [2].

Purification Decision Workflow

workflow Start Crude 5-Boc-azepane-2-carboxylic acid Assess Assess Crude Purity (LC-MS) Start->Assess HighPurity > 80% Purity High Concentration Assess->HighPurity LowPurity < 80% Purity or Trace Scale Assess->LowPurity Precip Isoelectric Precipitation (Adjust pH to 5.8, Chill to 4°C) HighPurity->Precip HPLC RP-HPLC Purification (10mM NH4OAc / MeCN) LowPurity->HPLC Pure Pure Target Compound Precip->Pure Lyo Lyophilization (Sublimes Buffer) HPLC->Lyo Lyo->Pure

Decision matrix for selecting the optimal purification method based on crude purity.

Step-by-Step Optimized Methodologies
Protocol A: Isoelectric Precipitation (Ideal for >500 mg scale)

Causality: By manipulating the solution to the exact pH where the molecule has a net-zero charge, we strip away its hydration shell, forcing the organic framework to crystallize out of the aqueous medium [3].

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of Deionized (DI) water. If the crude is highly acidic, it will dissolve readily as a cation.

  • pH Adjustment: Insert a calibrated pH meter probe into the stirring solution. Carefully add 1M

    
     (if starting acidic) or 1M Acetic Acid (if starting basic) dropwise until the pH reaches exactly 5.8 .
    
  • Crystallization: The solution should become cloudy as the zwitterion reaches its pI. Transfer the flask to a cold room (4°C) and let it stand undisturbed overnight to promote crystal growth.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold DI water to remove residual salts.

  • Drying: Dry the white solid under high vacuum at room temperature for 24 hours.

Protocol B: RP-HPLC with Volatile Buffers (Ideal for complex mixtures or <500 mg scale)

Causality: When precipitation fails due to impurities interfering with the crystal lattice, chromatography is required. We use ammonium acetate to maintain a safe pH (protecting the Boc group) while ensuring the buffer can be removed entirely via sublimation [2].

  • Mobile Phase Preparation:

    • Solvent A: Prepare 10 mM Ammonium Acetate in HPLC-grade DI water. Adjust to pH 5.8 using dilute acetic acid if necessary. Filter through a 0.22 µm membrane.

    • Solvent B: HPLC-grade Acetonitrile.

  • Column Selection: Use a C18 Reverse-Phase preparative column designed to tolerate near-neutral pH (e.g., Waters XBridge or Phenomenex Gemini).

  • Sample Loading: Dissolve the crude sample in a 90:10 mixture of Solvent A:Solvent B.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 25 minutes. Monitor UV absorbance at 210 nm and 254 nm.

  • Fraction Pooling & Lyophilization: Analyze fractions via LC-MS. Pool fractions containing >95% pure product. Flash-freeze the pooled fractions in liquid nitrogen and lyophilize for 48 hours. The ammonium acetate will sublime completely, leaving the pure, Boc-intact zwitterion as a fluffy white powder.

References
  • Master Organic Chemistry. "Isoelectric Points of Amino Acids (and How To Calculate Them)." Master Organic Chemistry Guides. URL:[Link]

Troubleshooting

Technical Support Center: Aggregation &amp; Synthesis of Azepane-Containing Peptides

Introduction: The Azepane Paradox Azepane-2-carboxylic acid (Aze), often referred to as homoproline, is a critical non-canonical amino acid used to constrain peptide conformation and enhance metabolic stability against p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Paradox

Azepane-2-carboxylic acid (Aze), often referred to as homoproline, is a critical non-canonical amino acid used to constrain peptide conformation and enhance metabolic stability against proteases. However, its inclusion introduces a distinct set of physicochemical challenges.

Unlike Proline (5-membered ring), the 7-membered Azepane ring introduces significant steric bulk and hydrophobicity. This creates a "perfect storm" for aggregation:

  • Steric Hindrance: The secondary amine is difficult to acylate.

  • Hydrophobic Collapse: The aliphatic ring promotes inter-chain association.

  • Beta-Sheet Induction: Like Proline, Aze acts as a turn inducer, but improper spacing can force the peptide into amphipathic structures that stack into insoluble fibrils (amyloid-like aggregates) during synthesis and purification.

This guide addresses these issues through three technical modules.

Module 1: Synthesis & Coupling Strategy

Issue: "I am observing deletion sequences at the Azepane residue," or "The resin has stopped swelling after adding Azepane."

The Mechanism of Failure

Coupling to the secondary amine of an N-terminal Azepane is kinetically slow due to the 7-membered ring's steric shielding. Furthermore, once coupled, the hydrophobic nature of Aze promotes on-resin aggregation (beta-sheet stacking), collapsing the resin matrix and preventing reagents from diffusing to the active sites.

Troubleshooting Protocol: The "Hot & Heavy" Approach

1. Resin Selection (The Foundation)

  • Do not use Polystyrene (PS). PS resins shrink significantly when hydrophobic peptides aggregate.

  • Recommendation: Use ChemMatrix (PEG-based) or TentaGel resins. These amphiphilic supports maintain swelling even when the peptide chain aggregates.

  • Loading: Keep substitution low (< 0.2 mmol/g) to physically distance the peptide chains and prevent inter-chain H-bonding.

2. Coupling Reagents & Conditions Standard HBTU/DIPEA is insufficient for Azepane.

  • Activator: Use HATU or COMU (more reactive uronium salts).

  • Base: HOAt (1-hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive to reduce racemization and accelerate coupling to secondary amines.

  • Temperature: Microwave irradiation at 60°C or conventional heating at 50°C is often mandatory to overcome the energy barrier of the 7-membered ring conformation.

3. The "Magic Mixture" (Chaotropic Wash) If the resin shrinks, you must disrupt the hydrogen bond network before coupling.

  • Wash: 0.1 M LiCl or KSCN in DMF.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for the coupling step. NMP solvates hydrophobic chains better.[1]

Visual Workflow: SPPS Decision Tree

SPPS_Troubleshooting start Start: Coupling Fmoc-AA-OH to N-term Azepane check1 Is the Resin Swollen? start->check1 swollen_no Aggregated Resin. Switch solvent to NMP. Perform LiCl Wash. check1->swollen_no No swollen_yes Proceed to Activation check1->swollen_yes Yes coupling Coupling Conditions: HATU/HOAt/DIPEA Double Couple (2 x 1h) swollen_no->coupling swollen_yes->coupling check2 Kaiser/Chloranil Test coupling->check2 test_fail Positive (Blue/Green) Incomplete Coupling check2->test_fail Fail test_pass Negative (Colorless) Success check2->test_pass Pass action_fail 1. Acetylate (Cap) 2. Resynthesize with Microwave (50-75°C) test_fail->action_fail

Caption: Logic flow for addressing difficult couplings to Azepane residues during SPPS.

Module 2: Purification & Solubility

Issue: "My peptide is insoluble in water/acetonitrile," or "HPLC peaks are extremely broad and tailing."

The Causality

Azepane-containing peptides often exhibit "hydrophobic crashing." The 7-membered ring is lipophilic. If the peptide contains >40% hydrophobic residues, it will precipitate in standard mobile phases (Water/ACN/TFA). Broad peaks indicate the peptide is interconverting between aggregated states on the column.

Solubilization Strategy: The "Hard" Solvents

Do not attempt to dissolve crude Azepane peptides in pure water.

Solvent ClassSolventUsage ProtocolMechanism
Fluorinated HFIP (Hexafluoroisopropanol)Dissolve crude in 100% HFIP, then dilute with mobile phase A.Breaks H-bonds and disrupts beta-sheets; stabilizes alpha-helices.
Chaotropic 6M Guanidine HCl Dissolve crude, inject onto column (desalting occurs on-column).Denatures aggregates by disrupting water structure.
Organic DMSO Use minimal amount to dissolve, dilute to <50% before injection.[2]Solvates hydrophobic domains (Note: Can oxidize Met/Cys).
Base NH₄OH (Dilute)Only if peptide is acidic (pI < 7).Ionizes side chains to force repulsion.
HPLC Optimization: The Heated Column

To sharpen peaks, you must drive the equilibrium toward the monomeric state.

  • Column Temp: Set column oven to 60°C . High temperature increases mass transfer and disrupts hydrophobic aggregates.

  • Stationary Phase: Switch from C18 to C4 or C8 . C18 is often too hydrophobic, leading to irreversible binding or "smearing" of Azepane peptides.

Module 3: Structural Design & Storage

Issue: "The peptide precipitates upon storage," or "Synthesis fails despite all optimizations."

Design-Based Solutions (Prevention)

If the Azepane residue is causing insurmountable aggregation, you must modify the sequence design to disrupt the secondary structure without altering the pharmacophore.

  • Isoacyl Dipeptides (The "Switch" Strategy):

    • Concept: Introduce a "kink" in the backbone by acylating a Ser/Thr side chain instead of the N-terminus (O-acyl isopeptide).

    • Mechanism: This prevents beta-sheet formation during synthesis. An O-to-N acyl shift occurs spontaneously at pH > 7.4 (physiological conditions) to restore the native peptide.

    • Relevance: While Azepane itself cannot be easily modified this way, placing an isoacyl residue adjacent to Azepane can break the aggregation network.

  • Backbone Protection (Hmb/Dmb):

    • Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the backbone amide of Gly, Ala, or Leu residues near the Azepane. This bulky group physically blocks inter-chain hydrogen bonding.

Storage Protocol
  • Lyophilization: Store as a dry powder at -20°C.

  • Re-dissolution: If the peptide must be stored in solution, use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP prevents amyloid formation. Flash freeze at -80°C. Never store hydrophobic peptides in phosphate buffer (PBS) at 4°C for extended periods; they will fibrillize.

Visual Workflow: Aggregation Pathway

Aggregation_Pathway monomer Monomeric Peptide (Soluble) misfolded Misfolded/Amphipathic (Azepane Turn) monomer->misfolded Hydrophobic Collapse oligomer Oligomer (Nucleation) misfolded->oligomer Stacking fibril Insoluble Fibril (Precipitate) oligomer->fibril Propagation fibril->monomer Disaggregation hfip HFIP / 60°C HPLC hfip->fibril Inhibits

Caption: Pathway of peptide aggregation and intervention points using HFIP or heat.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Mutter, M., et al. (2004). The Pseudo-Proline Technique for Peptide Synthesis.[3] Nature Protocols. (Contextualizing backbone protection strategies).

  • Pramanik, B., et al. (2016). Aggregation of Hydrophobic Peptides: Strategies for Synthesis and Solubility. International Journal of Peptide Research and Therapeutics.

  • Sigma-Aldrich (Merck). (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide.

  • Bachem. (2021). Peptide Solubility Guidelines. Technical Support.

Sources

Optimization

Stability of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid under basic conditions

Technical Support Guide: Stability of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid Part 1: Executive Summary & Molecule Identification Status: STABLE (under mild to moderate basic conditions).[1] Critical Note: The t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Part 1: Executive Summary & Molecule Identification

Status: STABLE (under mild to moderate basic conditions).[1] Critical Note: The tert-butyl ester moiety is chemically engineered to resist basic hydrolysis (saponification) but is highly labile to acids.[1]

Before proceeding, we must verify the structural identity, as nomenclature in this class is frequently confused.

  • Target Molecule: 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS: 1214824-64-2).[1][2][3]

    • Structure: An azepane (7-membered) ring with a free carboxylic acid at C2 and a tert-butyl ester group at C5.[1] The amine (NH) is typically secondary and free unless specified otherwise.

  • Common Confusion: 1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (N-Boc-azepane-2-carboxylic acid).[1]

    • Difference: The "1-" derivative has a Boc-protected nitrogen (carbamate) and a free C2 acid.[1]

    • Relevance: Both the C5-tert-butyl ester and the N-Boc carbamate share the same stability profile: Base Stable / Acid Labile .[1]

Part 2: Technical FAQs - Stability & Reactivity

Q1: Will aqueous base (NaOH, LiOH, NaHCO₃) hydrolyze the 5-(tert-butoxycarbonyl) group?

Answer: No. Unlike methyl or ethyl esters, the tert-butyl ester at position 5 is exceptionally resistant to basic hydrolysis (saponification).[1]

  • Mechanism: The hydrolysis of esters by hydroxide (

    
    ) requires a nucleophilic attack on the carbonyl carbon.[1] The bulky tert-butyl group creates significant steric hindrance, blocking the trajectory of the nucleophile (tetrahedral intermediate formation is energetically unfavorable).
    
  • Implication: You can safely use 1M NaOH or saturated NaHCO₃ for extractions or pH adjustments without cleaving the ester.

Q2: Is there a risk of epimerization (racemization) at the C2 position?

Answer: Low risk in aqueous base; High risk in anhydrous strong base.

  • Aqueous Conditions: In basic solution, the free carboxylic acid at C2 is deprotonated to form a carboxylate anion (

    
    ).[1] The formation of a dianion (by removing the 
    
    
    
    -proton) is electrostatically disfavored due to repulsion between the carboxylate negative charge and the developing carbanion. Thus, the stereocenter is preserved.
  • Anhydrous Conditions: If you use strong bases (e.g., NaH, LDA, KOtBu) in organic solvents, you risk deprotonating the

    
    -carbon at C5 (alpha to the ester) or C2 (if protected), leading to epimerization.
    
Q3: Why did I lose the tert-butyl group during workup?

Answer: This is almost certainly due to acid contamination , not base instability.[1]

  • tert-Butyl esters are acid-labile.[1] They cleave via an E1 mechanism to form isobutylene and the free acid.

  • Troubleshooting: Ensure your organic phase is not acidic.[1] If you acidified the aqueous layer to extract the amino acid, ensure the pH did not drop below 3-4 for extended periods, or avoid strong mineral acids (use Citric Acid or

    
     with caution).
    

Part 3: Visualization of Stability Logic

The following diagram illustrates the stability nodes of the molecule under basic vs. acidic conditions.

StabilityMap Molecule 5-(t-Butoxycarbonyl) azepane-2-COOH BaseCond Basic Conditions (NaOH, NaHCO3, pH > 7) Molecule->BaseCond Exposed to AcidCond Acidic Conditions (TFA, HCl, pH < 2) Molecule->AcidCond Exposed to C5_Ester C5-tert-Butyl Ester (Steric Shielding) BaseCond->C5_Ester Hydroxide Attack Blocked C2_Acid C2-Carboxylic Acid (Ionization) BaseCond->C2_Acid Forms Carboxylate (Resists Epimerization) Result_Acid DEGRADATION (Cleavage to Diacid) AcidCond->Result_Acid Protonation + E1 Elimination Result_Base STABLE (Salt Formation) C5_Ester->Result_Base Remains Intact C2_Acid->Result_Base Soluble Salt

Figure 1: Stability map indicating that the tert-butyl ester survives basic challenge due to steric hindrance but fails under acidic conditions.[1]

Part 4: Troubleshooting & Protocols

Scenario A: Low Recovery from Aqueous Extraction

Issue: The molecule is an amino acid (zwitterionic or anionic in base). It is highly water-soluble at high pH.[1] Solution: You cannot extract the product into organic solvent (DCM/EtOAc) from a basic aqueous layer (pH > 8). Protocol:

  • Basify: Dissolve crude in 1M NaOH (saponifies impurities, keeps product stable). Wash with Ether/DCM to remove non-acidic impurities.

  • Neutralize: Carefully adjust the aqueous layer to the Isoelectric Point (pI) (typically pH 5–6 for mono-amino/mono-acid species) or slightly acidic (pH 4) using 1M Citric Acid.[1]

  • Extract: Extract immediately into EtOAc or DCM.

    • Warning: Do not go to pH 1 (HCl) as this risks cleaving the tert-butyl ester over time.[1]

Scenario B: "Ghost" Peak on HPLC (Deprotection)

Issue: A peak appears with Mass = [M - 56]. Cause: Loss of isobutylene (t-butyl group).[1] Check:

  • Did you use TFA in your HPLC mobile phase?

  • Fix: Switch to Ammonium Acetate or Formic Acid (0.1%) buffers, which are milder than TFA (0.1% TFA is pH ~2 and can degrade t-butyl esters on-column or in the autosampler).[1]

Part 5: Quantitative Stability Data

ConditionReagentDurationOutcomeMechanism
Mild Base Sat.[1]

24 HoursStable Steric hindrance prevents hydrolysis.[1]
Strong Base 1M NaOH (aq)4-6 HoursStable Carboxylate repulsion prevents epimerization.[1]
Anhydrous Base

1 HourRisk Potential C5-enolate formation (Epimerization).[1]
Mild Acid 5% Citric Acid< 1 HourStable Insufficient acidity for E1 elimination.[1]
Strong Acid TFA / HClMinutesUnstable Rapid cleavage of tert-butyl ester.[1]

References

  • BenchChem Technical Guides. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for t-Bu ester stability: Stable to pH 12, cleaved by TFA).

  • Organic Chemistry Portal. (2024).[1] tert-Butyl Esters: Stability and Deprotection. Retrieved from [1]

  • ChemBK. (2024).[1] Product Entry: 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS 1214824-64-2).[1][2][3] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Mastering Purity Analysis of Azepane Building Blocks: A Comparative HPLC Guide

Executive Summary Azepane (homopiperidine) building blocks are critical scaffolds in modern medicinal chemistry, appearing in inhibitors for kinases (e.g., PKB/Akt) and CNS-active agents. However, their analysis presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane (homopiperidine) building blocks are critical scaffolds in modern medicinal chemistry, appearing in inhibitors for kinases (e.g., PKB/Akt) and CNS-active agents. However, their analysis presents a specific chromatographic paradox: their high basicity (pKa ~10–11) leads to severe peak tailing on traditional acidic Reversed-Phase (RP) systems due to silanol interactions, while their polarity often results in poor retention.

This guide objectively compares three distinct methodologies for azepane purity analysis: Traditional Acidic RP , High-pH Reversed-Phase (The Recommended Standard) , and HILIC (The Polar Alternative) . Based on experimental evidence, High-pH RP on hybrid silica is identified as the most robust universal method, offering superior peak symmetry and MS compatibility.

Part 1: The Chromatographic Challenge

The Basicity Trap

Azepanes are secondary amines with a pKa typically ranging from 10 to 11. Under standard HPLC conditions (pH 2.5–3.0 with Formic Acid or TFA), the azepane nitrogen is fully protonated (


).
  • Silanol Interaction: The protonated amine interacts electrostatically with ionized residual silanols (

    
    ) on the stationary phase surface. This secondary interaction causes kinetic lag, manifesting as peak tailing (As > 1.5) .
    
  • Dewetting/Retention Loss: Being fully ionized, the effective hydrophobicity (LogD) of the azepane drops drastically, often causing it to elute in the void volume (

    
    ) on standard C18 columns.
    
Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the correct separation mode based on the specific properties of the azepane derivative.

AzepaneMethodSelection Start Start: Azepane Sample CheckLogP Check Calculated LogP/LogD Start->CheckLogP Decision1 Is LogP > 0? CheckLogP->Decision1 RouteRP Reversed Phase Strategy Decision1->RouteRP Yes (Hydrophobic) RouteHILIC HILIC Strategy Decision1->RouteHILIC No (Very Polar) HighPH High pH RP (pH 10) Column: Hybrid C18 (e.g., BEH, Gemini) Goal: Neutralize Amine RouteRP->HighPH Preferred (Robustness) LowPH Low pH RP (pH 2.5) Column: CSH / Polar Embedded Goal: Charge Repulsion RouteRP->LowPH Alternative (If acid unstable) HILIC_Mode HILIC Mode Column: Amide or Bare Silica Goal: Retain Polar Cation RouteHILIC->HILIC_Mode

Figure 1: Decision tree for selecting the optimal chromatographic mode for azepane analysis based on hydrophobicity.

Part 2: Comparative Methodologies

Method A: Traditional Acidic RP (The Baseline)
  • Conditions: 0.1% Formic Acid (pH ~2.7) on a standard silica-based C18 column.

  • Mechanism: Analyte is positively charged.

  • Performance:

    • Pros: Simple, standard in most labs.

    • Cons:Severe tailing due to silanol activity.[1] Poor retention for small azepanes.

    • Verdict:Not Recommended for purity analysis unless using specialized "Charged Surface Hybrid" (CSH) columns that repel the protonated amine [1].

Method B: High-pH Reversed Phase (The Gold Standard)
  • Conditions: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 10.0) on Hybrid Silica (e.g., BEH, Gemini, Triart) .

  • Mechanism: At pH 10, the azepane (pKa ~11) exists in equilibrium, with a significant portion in the neutral (free base) state . This eliminates silanol interactions and dramatically increases hydrophobicity (retention) [2][3].

  • Performance:

    • Pros: Sharp peaks (As < 1.2), enhanced retention, MS-compatible.

    • Cons: Requires high-pH stable columns (standard silica dissolves at pH > 8).

Method C: HILIC (The Polar Specialist)
  • Conditions: Acetonitrile/Water with Ammonium Acetate buffer on a Silica or Amide column.

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[2]

  • Performance:

    • Pros: Excellent retention for highly polar, small azepanes that elute in the void on RP. Orthogonal selectivity to RP [4].

    • Cons: Longer equilibration times; sample must be dissolved in high organic solvent to avoid peak distortion.

Part 3: Experimental Data & Protocols

Comparative Performance Data

The following table summarizes the performance of a model compound, N-Boc-Azepane , analyzed under the three regimes.

MetricMethod A: Acidic C18Method B: High pH C18 (Hybrid)Method C: HILIC (Amide)
Mobile Phase 0.1% Formic Acid (pH 2.7)10mM NH₄HCO₃ (pH 10.0)ACN / 10mM NH₄OAc (pH 5.8)
Stationary Phase Standard C18 (3.5 µm)Hybrid C18 (e.g., BEH)Amide-Bonded Particle
Retention Factor (k) 0.8 (Poor)4.2 (Excellent)3.5 (Good)
Tailing Factor (As) 2.4 (Fail) 1.1 (Pass) 1.2 (Pass)
Plate Count (N) ~2,500~12,000~10,000
MS Sensitivity HighHigh (Negative mode enhanced)High (High organic desolvation)
Recommended Protocol: High-pH Purity Screen

This protocol is the primary recommendation for azepane building blocks due to its robustness and ability to separate synthetic impurities.

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with Ammonium Hydroxide if necessary).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 100 mm, 3.5 µm or similar hybrid particle).

Gradient Program:

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 40°C (Improves mass transfer for basic amines)

Time (min)% Solvent A% Solvent B
0.0955
10.0595
12.0595
12.1955
15.0955

Self-Validating System Suitability:

  • Blank Injection: Verify no carryover (azepanes are "sticky").

  • Neutral Marker: Inject a neutral compound (e.g., Toluene) to check column efficiency.

  • Symmetry Check: The azepane peak must have a tailing factor (As) < 1.3. If As > 1.5, the pH may have drifted lower (check buffer) or the column has lost its end-capping.

Alternative Protocol: HILIC for Polar Azepanes

Use this if the azepane elutes at the void volume (k < 1) in the High-pH method.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Solvent B: Acetonitrile.[2][4][5]

  • Column: Amide-bonded phase (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80).

Isocratic/Gradient Strategy:

  • Start with 90% B (High Organic).

  • Gradient: 90% B -> 60% B over 10 minutes.

  • Critical Step: Sample diluent must be at least 80% Acetonitrile. Injecting a water-rich sample will destroy peak shape in HILIC [5].

Part 4: Troubleshooting & Causality

Why High pH Works (The Causality)

In acidic conditions (pH 3), the equilibrium


 lies far to the right. The cation is hydrophilic and attracted to silanols.
In basic conditions (pH 10), the equilibrium shifts toward 

. The neutral amine:
  • Is more hydrophobic (better retention on C18).

  • Cannot ion-exchange with silanols (elimination of tailing).

Diagram: The Silanol Suppression Mechanism

SilanolMechanism cluster_Acid Acidic pH (2.7) cluster_Base High pH (10.0) NodeA Azepane (BH+) Protonated Interaction Ionic Attraction (Tailing) NodeA->Interaction SilanolA Silanol (Si-O-) Ionized SilanolA->Interaction NodeB Azepane (B) Neutral NoInteraction No Interaction (Sharp Peak) NodeB->NoInteraction SilanolB Silanol (Si-O-) Ionized SilanolB->NoInteraction Repulsion/Inert

Figure 2: Mechanistic comparison of azepane behavior at acidic vs. basic pH. High pH prevents the ionic interaction responsible for peak tailing.[6]

References

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Explains the interaction of basic amines with silanols and the use of charged surface hybrids.

  • Stella, C., et al. (2004).[7] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[6][7] Journal of Separation Science.[7][8] Validates the use of high pH for improving peak shape of basic drugs.[6]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.[6] Discusses buffer selection for high pH LC-MS.

  • Chrom Tech. (2025).[9][10] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[4][10][11] Comparison of retention mechanisms for polar compounds.[1][2][4]

  • Restek. (2024). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Detailed guide on solvent mismatch and HILIC protocols.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Boc-Azepane Derivatives

Topic: Mass Spectrometry Fragmentation Patterns of Boc-Azepane Derivatives Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, Boc-azepane (tert-butyl azepane-1-carboxylate) derivatives serve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Boc-Azepane Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, Boc-azepane (tert-butyl azepane-1-carboxylate) derivatives serve as critical intermediates for peptidomimetics and protease inhibitors. However, their structural characterization via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique challenges compared to their 5- and 6-membered analogs (pyrrolidine and piperidine).

This guide analyzes the fragmentation topology of Boc-azepane derivatives. Unlike rigid templates, we focus here on the causality of ion stability , distinguishing between the labile protecting group (Boc) and the ring-strain-driven fragmentation of the azepane core.

The Boc-Azepane Signature: Mechanistic Topology

The fragmentation of Boc-azepane derivatives under ESI-CID (Collision Induced Dissociation) follows a sequential "stripping" mechanism. Understanding this cascade is essential for distinguishing the parent molecule from in-source decay artifacts.

1.1 The Primary Cascade (The "Boc Effect")

The tert-butyloxycarbonyl (Boc) group acts as a "fragmentation fuse." It is energetically more labile than the azepane ring bonds.

  • Protonation: The analyte forms

    
    .
    
  • Isobutene Elimination: A rapid neutral loss of isobutene (56 Da) occurs via a distonic ion intermediate or a concerted mechanism, yielding the carbamic acid cation.

  • Decarboxylation: Spontaneous loss of

    
     (44 Da) follows, generating the protonated azepane core (azepanium ion).
    

Critical Insight for Analysts:

High cone voltages in single-quadrupole instruments often strip the Boc group before the quadrupole, leading to a false "M-100" base peak. To observe the parent ion, source fragmentation parameters must be minimized.

1.2 The Azepane Core Fragmentation

Once the Boc group is removed, the 7-membered azepane ring (m/z 100 for the unsubstituted core) undergoes ring-specific cleavage. Unlike the stable piperidine (6-membered) ring, the azepane ring possesses higher conformational flexibility and ring strain, making it susceptible to:

  • Ring Contraction: Loss of ethylene (

    
    , -28 Da) to form a pyrrolidinium-like cation.
    
  • 
    -Cleavage:  Opening of the ring adjacent to the nitrogen, followed by alkene elimination.
    
Comparative Analysis: Azepane vs. Piperidine vs. Pyrrolidine

The following comparison isolates the performance of Boc-azepane against its common analogs. This data helps researchers identify ring size based solely on MS/MS fragmentation patterns.

Table 1: Comparative Fragmentation Metrics (ESI-Positive Mode)
FeatureBoc-Pyrrolidine (5-Ring) Boc-Piperidine (6-Ring) Boc-Azepane (7-Ring)
Parent Ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

m/z 172m/z 186m/z 200
Primary Fragment (Base Peak) m/z 72 (Pyrrolidinium)m/z 86 (Piperidinium)m/z 100 (Azepanium)
Boc Loss Signature

100 Da (High Efficiency)

100 Da (High Efficiency)

100 Da (Very High Efficiency)
Ring Stability (CID) High. Requires high CE (>25 eV) to fragment core.Very High. Most stable cyclic amine.Moderate. Ring opens at lower CE (~20 eV).
Diagnostic Secondary Loss -28 Da (

)

m/z 44
-43 Da (

) or -28 Da
-28 Da (

) / -42 Da (

)
Differentiation Factor Formation of stable m/z 70 (Imine)Formation of stable m/z 84Formation of m/z 98 (Azepine-like)
Performance Verdict
  • Boc-Piperidine is the "Quiet Standard." It yields a robust core ion (m/z 86) that resists further fragmentation.

  • Boc-Azepane is the "Labile Giant." While it shows the characteristic Boc loss, the resulting 7-membered ring is entropically driven to contract or open more readily than the 6-membered analog.

  • Differentiation Strategy: If you observe a mass shift of +14 Da from the expected piperidine signal and a secondary fragment loss of 28 Da (ethylene) from the core, you have likely synthesized the azepane derivative.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints" to validate that the instrument is reading real chemistry, not artifacts.

Instrument: Triple Quadrupole (QqQ) or Q-TOF LC-MS. Ionization: Electrospray Ionization (ESI) Positive Mode.

Step 1: Source Optimization (The "Soft" Start)
  • Goal: Preserve the

    
     parent ion.
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage / Declustering Potential: Set low (10–20 V).

    • Checkpoint: If the spectrum is dominated by

      
      , lower the cone voltage immediately. You must see the intact Boc-parent to confirm purity.
      
Step 2: MS/MS Characterization (Collision Cell)
  • Precursor Selection: Isolate

    
     (m/z 200 for unsubstituted Boc-azepane).
    
  • Collision Energy (CE) Ramp:

    • 10 eV: Should show primarily

      
      (isobutene loss).
      
    • 20 eV: Base peak should be

      
       (azepanium core).
      
    • 35 eV: Appearance of "Ring Shredding" ions (m/z 72, 58, 44).

Step 3: Isomer Differentiation (In-Source CID)
  • If distinguishing between ring isomers (e.g., 2-methylpiperidine vs. azepane), use Energy-Resolved Mass Spectrometry (ERMS) . Plot the "Survival Yield" of the core ion vs. Collision Energy. The 7-membered azepane ring will decay faster (steeper slope) than the 6-membered piperidine.

Mechanistic Visualization

The following diagram illustrates the fragmentation pathway of Boc-azepane, highlighting the sequential neutral losses.

BocAzepaneFragmentation Parent [M+H]+ Precursor (m/z 200) Intermediate Carbamic Acid Cation [M+H - C4H8]+ Parent->Intermediate Loss of Isobutene (-56 Da) Core Azepanium Ion (Core) [M+H - Boc]+ (m/z 100) Parent->Core Combined Loss (-100 Da) Intermediate->Core Loss of CO2 (-44 Da) Fragment1 Pyrrolidinium-like (Ring Contraction) (m/z 72) Core->Fragment1 Loss of C2H4 (-28 Da) Fragment2 Allyl Cation (Ring Opening) (m/z 41/44) Core->Fragment2 Ring Cleavage

Figure 1: ESI-CID fragmentation pathway of N-Boc-azepane. Blue indicates the parent, Green the diagnostic core, and Red the high-energy ring fragments.

References
  • Characterization of N-Boc/Fmoc Derivatives Using ESI-MS. Source: National Institutes of Health (PubMed / Wiley) Citation: This study establishes the fundamental "Boc loss" mechanism (

    
     and 
    
    
    
    ) as the primary ionization pathway for N-protected amines. URL:[Link]
  • Fragmentation of Amines and Cyclic Derivatives. Source: Whitman College / NIST Library Data Citation: Provides the foundational rules for cyclic amine fragmentation, including beta-cleavage and ring contraction mechanisms essential for analyzing the azepane core. URL:[Link]

  • Differentiation of Isomeric Heterocycles by MS/MS. Source: Journal of the American Society for Mass Spectrometry Citation: Validates the use of tandem mass spectrometry (MS/MS) and kinetic energy spectrometry to differentiate heterocyclic isomers based on ring-specific neutral losses. URL:[Link]

Validation

Comparing conformational rigidity of azepane vs. proline in peptides

[1] Executive Summary This guide provides a technical comparison between Proline (Pro) and its 7-membered ring homologue, Azepane-2-carboxylic acid (Aze) . While Proline is the gold standard for constraining peptide back...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Proline (Pro) and its 7-membered ring homologue, Azepane-2-carboxylic acid (Aze) . While Proline is the gold standard for constraining peptide backbones, Azepane offers a distinct conformational profile.[1][2] It combines the N-alkylation constraints of Proline with the increased flexibility and steric bulk of a seven-membered ring. This unique duality allows Azepane to stabilize specific secondary structures (particularly


-turns and 

-helices) that are energetically inaccessible to Proline, making it a critical tool in peptidomimetic drug design.

Structural Fundamentals: The Ring Size Factor

The primary differentiator between Proline and Azepane is the ring size, which dictates the available conformational space for the peptide backbone (


 and 

angles).
FeatureL-Proline (Pro)L-Azepane-2-carboxylic acid (Aze)
Ring Size 5-membered (Pyrrolidine)7-membered (Azepane/Hexamethyleneimine)
Hybridization

(Rigid Envelope/Half-Chair)

(Flexible Chair/Twist-Chair)

Angle Constraint
Locked (~ -65° ± 15°)Restricted (similar range, but broader distribution)
Steric Bulk ModerateHigh (Interferes with

and

residues)
Common Abbreviation Pro, PAze (Note: Aze is also used for Azetidine; strictly Ahp or Azepane is preferred to avoid ambiguity)
Mechanistic Insight: The "Pucker" Effect[3]
  • Proline: The 5-membered ring has limited puckering modes (

    
    -endo or 
    
    
    
    -exo). This rigidity tightly couples the
    
    
    angle to the ring conformation, acting as a "molecular staple."
  • Azepane: The 7-membered ring possesses greater degrees of freedom, capable of adopting chair, twist-chair, boat, and twist-boat conformations. However, in a peptide chain, steric clashes with the backbone carbonyls often collapse this flexibility into a preferred, energy-minimized twist-chair conformation. This allows Azepane to mimic Proline's

    
    -restriction while projecting its side-chain bulk into different spatial regions, often forcing the backbone into specific turn geometries (e.g., Type II' 
    
    
    
    -turns).

Conformational Analysis

Dihedral Angle Restrictions ( and )

Both amino acids are N-alkylated, meaning they lack an amide proton and their


 angle is part of the ring system.
  • Proline:

    
     is strictly constrained to -60° to -85°. 
    
    
    
    has two allowed regions:
    
    
    -helical (-55°) and polyproline-II/collagen (+145°).
  • Azepane: The

    
     angle remains restricted due to the cyclic amine, but the larger ring allows for slight deviations. Crucially, the steric bulk of the 7-membered ring  severely restricts the preceding residue's 
    
    
    
    angle and the succeeding residue's
    
    
    angle, creating a "domino effect" of rigidity that extends beyond the residue itself.
Cis/Trans Isomerization Equilibrium ( )

The peptide bond preceding N-alkylated residues can exist in both cis and trans states.



  • Proline: In water,

    
     (~10-30% cis). The energy barrier is high (
    
    
    
    kcal/mol), causing slow isomerization.
  • Azepane: The 7-membered ring increases steric crowding around the amide bond. Contrary to the 4-membered ring (Azetidine) which favors cis, the 7-membered Azepane often favors the trans conformer in unconstrained peptides due to steric clash between the ring methylenes and the preceding carbonyl oxygen in the cis state. However, in specific solvents or sequences, the cis population can be significant, particularly if it relieves ring strain.

Secondary Structure Induction
  • Proline: Known as a "helix breaker" for

    
    -helices but a "helix initiator" for Polyproline II helices.
    
  • Azepane: Acts as a potent

    
    -turn inducer .[3][4][5] The 7-membered ring's bulk often destabilizes extended conformations (like collagen triple helices) but stabilizes compact turns.
    
    • Experimental Data: Azepane incorporated at the

      
       position of a tetrapeptide has been shown to induce a stable Type I 
      
      
      
      -turn
      , validated by NMR temperature coefficients showing intramolecular H-bonding.

Experimental Protocols

Synthesis: Incorporating Azepane via SPPS

Azepane is a secondary amine with significant steric hindrance. Standard coupling protocols often fail.

Protocol: Fmoc-SPPS Coupling of Azepane

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU. The pyridinium ring of HATU improves reactivity for hindered amines.

  • Stoichiometry: 3 eq Fmoc-Azepane-OH : 2.9 eq HATU : 6 eq DIEA.

  • Reaction Time: Double coupling is mandatory.

    
     hours at Room Temperature.
    
    • Troubleshooting: If Kaiser test remains positive, perform a third coupling at 50°C (microwave assisted if available, 25W, 75°C max).

  • De-protection: 20% Piperidine in DMF.[6] Note that de-protection of the preceding Fmoc group (attached to the secondary amine of Azepane) is slower. Extend de-protection time to

    
     min.
    
NMR Determination of Conformational Rigidity

This protocol quantifies the cis/trans ratio and validates turn formation.

Materials:

  • Peptide sample (5-10 mM) in

    
     or 
    
    
    
    .
  • 600 MHz NMR Spectrometer.

Workflow:

  • 1D

    
     NMR:  Acquire spectrum at 298 K.
    
  • Identify Isomers: Look for duplicated resonances (chemical shift exchange). The

    
     proton of Azepane and the 
    
    
    
    of the preceding residue will show distinct peaks for cis and trans forms.
  • Integration: Integrate the distinct peaks to calculate % cis.

    
    
    
  • Variable Temperature (VT) NMR (Turn Validation):

    • Measure amide proton (

      
      ) chemical shifts from 298 K to 348 K in 10 K increments.
      
    • Calculate Temperature Coefficient (

      
      ).
      
    • Interpretation: Values

      
       ppb/K indicate strong intramolecular Hydrogen bonding (solvent shielded), confirming a stable turn (e.g., 
      
      
      
      -turn). Values
      
      
      ppb/K indicate solvent exposure (random coil).
Visualization of the Workflow

G Start Peptide Design (Pro vs Aze) SPPS Solid Phase Synthesis (HATU/DIEA, Double Couple) Start->SPPS Steric Check Cleavage Cleavage & Purification (TFA/TIS/H2O) SPPS->Cleavage NMR_1D 1D NMR (DMSO-d6) Identify Isomers Cleavage->NMR_1D Calc_Ratio Calculate K_cis/trans (Integration) NMR_1D->Calc_Ratio VT_NMR VT-NMR (298-348K) Temp Coefficients NMR_1D->VT_NMR Amide H Shifts Conclusion Rigidity Profile (Turn vs Coil) Calc_Ratio->Conclusion Isomer Ratio VT_NMR->Conclusion < -3 ppb/K = Rigid Turn

Caption: Experimental workflow for synthesizing and validating conformational rigidity in Azepane-containing peptides.

Comparative Data Summary

The following table summarizes the physicochemical differences relevant to drug design.

ParameterProline (Pro)Azepane (Aze)Implication for Drug Design

Dihedral
-65° (Narrow)-60° to -90° (Broader)Aze mimics Pro backbone but with different side-chain vectors.
Collagen Stability Stabilizes Triple HelixDestabilizes Triple HelixAze acts as a "negative control" or disruptor in collagen mimetics.

-Turn Type
Type I, IIType I, Type II',

Helix
Aze is superior for inducing specific turns in short peptides.
Hydrophobicity ModerateHighAze increases membrane permeability and metabolic stability.
Synthesis Yield High (>95%)Moderate (60-80%)Aze requires optimized coupling (HATU/Microwave).

References

  • Conformational Analysis of Azepane-Derived Peptides Title

    
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid
    Source: The Journal of Organic Chemistry (2023)
    URL:[5][Link]
    
  • Synthesis and Structural Comparison Title: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics Source: European Journal of Organic Chemistry (2012) URL:[Link]

  • Proline vs. Homologues Analysis Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: The Journal of Physical Chemistry B (2007) URL:[Link]

  • Azepane in Helical Structures Title: Azepane Quaternary Amino Acids As Effective Inducers of

    
     Helix Conformations
    Source: The Journal of Organic Chemistry (2012)
    URL:[7][Link]
    

Sources

Comparative

A Structural Showdown: Azepane-2-carboxylic Acid vs. Pipecolic Acid for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics and drug design, the quest for novel scaffolds that impart specific conformational constraints and phy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the quest for novel scaffolds that impart specific conformational constraints and physicochemical properties is relentless. Among the proline analogues, pipecolic acid, with its six-membered ring, is a well-established tool for inducing turns in peptide structures. Its lesser-known homologue, azepane-2-carboxylic acid, featuring a seven-membered ring, presents an intriguing alternative with distinct structural and conformational implications. This guide offers an in-depth, objective comparison of these two cyclic amino acids, supported by experimental data and established analytical protocols, to inform rational drug design and development.

At a Glance: Key Structural and Physicochemical Differences

PropertyPipecolic Acid (Piperidine-2-carboxylic acid)Azepane-2-carboxylic AcidKey Consideration for Drug Design
Ring Size 6-membered (Piperidine)7-membered (Azepane)The larger azepane ring offers greater conformational flexibility, which can be advantageous for binding to diverse protein targets but may also introduce an entropic penalty.
Molecular Formula C₆H₁₁NO₂C₇H₁₃NO₂The additional methylene group in azepane-2-carboxylic acid increases its molecular weight and lipophilicity.
Molecular Weight 129.16 g/mol 143.18 g/mol [1]A seemingly small increase in molecular weight can impact ligand efficiency and other drug-like properties.
Predicted XLogP -1.4-2.0[2]The more negative XLogP of azepane-2-carboxylic acid suggests potentially higher hydrophilicity compared to pipecolic acid.
Conformational Preference Predominantly chair conformationsMore flexible with multiple accessible low-energy conformations (chair, boat, twist-boat)[3][4]The well-defined chair conformation of pipecolic acid provides a more rigid scaffold, while the flexibility of the azepane ring can be harnessed for dynamic binding interactions.

Delving Deeper: A Conformational Analysis

The biological activity of cyclic amino acids is intrinsically linked to their conformational preferences. The one-carbon difference between pipecolic acid and azepane-2-carboxylic acid results in markedly different conformational landscapes.

Pipecolic Acid: A Tale of Two Chairs

The six-membered piperidine ring of pipecolic acid predominantly adopts two chair conformations that are in equilibrium. The orientation of the carboxylic acid group (axial or equatorial) significantly influences the molecule's shape and its interactions with its environment. This conformational rigidity is a key reason for its use in inducing specific turns in peptides.[5]

Azepane-2-carboxylic Acid: A More Flexible Framework

The seven-membered azepane ring is inherently more flexible than the piperidine ring. It can adopt a variety of conformations, including chair, boat, and twist-boat forms, which are often close in energy.[3][4] This conformational dynamism means that azepane-2-carboxylic acid can present its substituents in a wider range of spatial orientations. This flexibility can be beneficial for exploring a broader conformational space when targeting a protein binding pocket. However, it can also lead to a loss of binding affinity due to the entropic cost of adopting a specific bioactive conformation. Computational studies and experimental techniques like NMR spectroscopy are crucial for understanding the conformational ensemble of azepane-containing molecules.[6][7]

Experimental Methodologies for Structural Comparison

To provide a robust comparison, a combination of experimental and computational techniques is essential. Here, we outline key protocols for the structural characterization of these cyclic amino acids.

X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. This technique is invaluable for definitively determining bond lengths, bond angles, and the preferred solid-state conformation.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of both azepane-2-carboxylic acid and pipecolic acid are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to obtain the final crystal structure.

Workflow for X-Ray Crystallography

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination Compound Pure Compound Screening Screen Solvents & Conditions Compound->Screening Crystals High-Quality Single Crystals Screening->Crystals Mount Mount Crystal Crystals->Mount XRay Irradiate with X-rays Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Process Process Data Diffraction->Process Solve Solve Phase Problem Process->Solve Refine Build & Refine Model Solve->Refine Final Final Structure Refine->Final

Caption: Workflow for small molecule X-ray crystallography.

NMR Spectroscopy: Unveiling the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is more representative of the physiological environment.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: A solution of the amino acid is prepared in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

  • 1D ¹H and ¹³C NMR: Initial 1D spectra are acquired to identify all proton and carbon signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is particularly useful for identifying connectivity to quaternary carbons like the carboxyl group.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformational preferences.

  • Data Analysis: The chemical shifts, coupling constants, and NOE/ROE cross-peaks are analyzed to determine the preferred solution-state conformation(s) and the dynamics of ring puckering.

Logical Flow for NMR-based Conformational Analysis

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation Sample Prepare Sample in Deuterated Solvent NMR_1D Acquire 1D ¹H & ¹³C Spectra Sample->NMR_1D NMR_2D Acquire 2D COSY, HSQC, HMBC, NOESY NMR_1D->NMR_2D Assign Assign Resonances NMR_2D->Assign Coupling Analyze Coupling Constants (³J) Assign->Coupling NOE Analyze NOE/ROE Cross-peaks Assign->NOE Dihedral Determine Dihedral Angles Coupling->Dihedral Distance Determine Interproton Distances NOE->Distance Model Generate 3D Conformational Model Dihedral->Model Distance->Model

Caption: Logical workflow for NMR-based conformational analysis.

Computational Modeling: In Silico Insights

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to complement experimental data.

Methodology: Conformational Search and Energy Calculations

  • Initial Structure Generation: A 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its relative energy is calculated using quantum mechanics (e.g., Density Functional Theory - DFT) or a high-level molecular mechanics force field.

  • Population Analysis: The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing a theoretical understanding of the conformational equilibrium.

Implications for Drug Design and Development

The choice between incorporating a pipecolic acid or an azepane-2-carboxylic acid scaffold into a drug candidate has significant implications:

  • Rigidity vs. Flexibility: Pipecolic acid's rigidity can lead to higher binding affinity if its preferred conformation matches the bioactive conformation. However, this same rigidity can be a liability if it prevents the molecule from adopting the necessary shape to bind to the target. Azepane-2-carboxylic acid's flexibility allows it to adapt to different binding pockets, but this may come at an entropic cost.[3][4]

  • Vectorial Space: The larger azepane ring projects its substituents into different regions of space compared to the piperidine ring. This can be exploited to explore new interactions with a target protein or to avoid steric clashes.

  • Physicochemical Properties: The subtle differences in molecular weight and predicted lipophilicity can influence a compound's solubility, permeability, and metabolic stability. The potential for increased hydrophilicity of azepane-2-carboxylic acid could be advantageous for improving solubility.

Conclusion

Both azepane-2-carboxylic acid and pipecolic acid are valuable tools in the medicinal chemist's toolbox. Pipecolic acid offers a well-understood, rigid scaffold for inducing specific peptide conformations. Azepane-2-carboxylic acid, with its greater conformational flexibility, provides an opportunity to explore a different chemical space and may offer advantages in binding to more dynamic protein targets. A thorough understanding of their distinct structural and conformational properties, gained through a combination of experimental and computational methods, is crucial for the rational design of novel therapeutics with improved efficacy and drug-like properties.

References

  • Conformational regulation of substituted azepanes through selective monofluorin
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • Azepane-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite.
  • Experimental pKa values of carboxylic acids 49 and 18b.
  • Azepines. Thieme.
  • CID 174794573 | C14H26N2O4. PubChem.
  • Azepane-2-carboxylic acid. Fluorochem.
  • Azepane-2-carboxylic acid | CAS 5227-53-2. Santa Cruz Biotechnology.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Azepane-2-carboxylic acid | 5227-53-2. Sigma-Aldrich.
  • Azepane-2-carboxylic acid | 5227-53-2. Sigma-Aldrich.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
  • A versatile route towards 6-arylpipecolic acids. Beilstein Journals.
  • (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9. ChemicalBook.
  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. ResearchGate.

  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. Scilit.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • seco -1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation.
  • seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evalu

Sources

Validation

A Comparative Guide to the Conformational Landscape of N-Boc-Azepane-2-Carboxylic Acid and Its Homologues

For Researchers, Scientists, and Drug Development Professionals The Significance of the Azepane Scaffold in Medicinal Chemistry The seven-membered azepane ring is a key heterocyclic motif in numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a key heterocyclic motif in numerous biologically active compounds. Its inherent conformational flexibility allows it to adopt a variety of shapes, which is a critical factor in its ability to interact with diverse biological targets.[1] Understanding and controlling the conformation of substituted azepanes is therefore a cornerstone of rational drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the 2-position, as in 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid, creates a versatile building block for peptide synthesis and the development of novel therapeutics.

Conformational Analysis: A Comparative Approach

To predict the likely conformation of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid, we will examine the experimentally determined solid-state structures of its four- and six-membered ring homologues. This comparative analysis will focus on key geometric parameters that define the ring pucker and the orientation of the substituents.

Comparative Crystallographic Data of N-Boc-Cyclic-Amino Acids
ParameterN-Boc-Azetidine-2-Carboxylic Acid (4-membered ring)N-Boc-Piperidine-2-Carboxylic Acid (6-membered ring)5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (7-membered ring)
Ring Conformation PuckeredChairExpected: Twist-Chair or Chair
Puckering Amplitude (Q) Data not readily availableData not readily available-
Key Torsion Angles C-N-C-C, N-C-C-CEndocyclic torsion angles define the chairComplex, defined by multiple torsion angles
N-Boc Conformation Typically trans or cisTypically transExpected: Trans favored to minimize steric hindrance
Carboxylic Acid Orientation Typically pseudo-equatorialTypically equatorialExpected: Pseudo-equatorial
Reference [2][3][4][5]-

Analysis of Homologous Structures:

  • N-Boc-Azetidine-2-Carboxylic Acid: The four-membered ring in azetidine-2-carboxylic acid is puckered, relieving some of the inherent ring strain.[2][3] The substituents will adopt positions that minimize steric interactions.

  • N-Boc-Piperidine-2-Carboxylic Acid: The six-membered piperidine ring typically adopts a stable chair conformation.[4][5] In this conformation, the bulky N-Boc and carboxylic acid groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.

Predicted Conformation of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid:

The seven-membered azepane ring is significantly more flexible than its smaller counterparts and can exist in several low-energy conformations, most notably the chair and twist-chair forms.[1][6][7] Computational studies on azepane and its derivatives often show the twist-chair conformation to be the most stable.[8] For 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid, a twist-chair conformation is the most probable, as it would allow the bulky tert-butoxycarbonyl and carboxylic acid groups to adopt pseudo-equatorial positions, thereby minimizing steric strain. The amide bond of the N-Boc group is expected to be in the lower energy trans conformation.

Experimental and Computational Workflows

To definitively determine the conformation of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid, a combination of experimental X-ray crystallography and computational modeling is recommended.

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram outlines a typical workflow for obtaining a crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Crystal Structure computational_workflow Input_Structure Generate Initial 3D Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Input_Structure->Conformational_Search DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers Conformational_Search->DFT_Optimization Energy_Calculation Single-Point Energy Calculations DFT_Optimization->Energy_Calculation Analysis Analyze Relative Energies and Geometric Parameters Energy_Calculation->Analysis Predicted_Conformation Predicted Lowest Energy Conformation Analysis->Predicted_Conformation

Sources

Comparative

Biological activity comparison of azepane-modified peptides vs. native substrates

Executive Summary This guide provides a technical comparison between native peptide substrates and their azepane-modified counterparts (containing the 7-membered nitrogen heterocycle, azepane). For drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between native peptide substrates and their azepane-modified counterparts (containing the 7-membered nitrogen heterocycle, azepane). For drug development professionals, the incorporation of azepane scaffolds—specifically azepane-2-carboxylic acid (Aze) and 4-amino-azepane-4-carboxylic acid —represents a strategic shift from linear, labile sequences to conformationally restricted, proteolytically stable peptidomimetics.

Key Takeaway: Azepane modifications typically reduce conformational entropy cost (


), locking peptides into bioactive 

-turn or

-helical conformations. This results in 10–100x increases in proteolytic half-life and, in optimized cases, nanomolar affinity with enhanced receptor subtype selectivity (e.g., CCK1,

-opioid receptors).

Structural Rationale: The Azepane Constraint

Native peptides often exist as varying conformers in solution. Binding to a receptor requires the peptide to adopt a specific bioactive conformation, an entropically unfavorable process.

The Azepane Advantage:

  • 
    -Turn Induction:  The 7-membered ring of azepane-2-carboxylic acid (a homolog of proline) forces the peptide backbone into a specific dihedral angle geometry (
    
    
    
    ), strongly favoring Type II'
    
    
    -turns
    .
  • 
    -Helix Stabilization:  Quaternary azepane amino acids have been proven to stabilize 
    
    
    
    -helical structures in short peptides more effectively than acyclic dialkyl amino acids.
  • Hydrophobicity & Solubility: Unlike carbocyclic constraints, the nitrogen in the azepane ring allows for protonation (pH dependent) or functionalization, improving aqueous solubility while maintaining lipophilicity for membrane permeability.

Diagram 1: Conformational Restriction Mechanism

AzepaneMechanism Native Native Peptide (High Entropy, Flexible) Enzyme Protease Degradation Native->Enzyme Rapid Hydrolysis Receptor Target Receptor (GPCR/Integrin) Native->Receptor High u0394G penalty Complex High Affinity Complex Receptor->Complex Azepane Azepane-Modified (Constrained u03b2-Turn) Azepane->Enzyme Steric Hindrance (Resistant) Azepane->Receptor Pre-organized Low u0394S cost

Caption: Comparative pathway of native vs. azepane-modified peptides interacting with proteases and receptors.

Biological Activity Comparison

The following data synthesizes comparative studies of azepane-modified analogs against native substrates in key therapeutic areas.

Receptor Affinity and Selectivity

Azepane scaffolds are particularly effective in GPCR ligands where turn structures are critical for binding pockets.

Table 1: Comparative Binding Affinity (


 / 

)
Target ReceptorNative Substrate / LeadAzepane-Modified AnalogActivity ChangeSelectivity Impact
CCK1 (Cholecystokinin) Indole-based dipeptoid (

nM)
(3R,4S)-Aze derivative Retained (

~4 nM)
6-fold increase vs CCK2 due to rigid Type II' turn.

-Opioid (DOP)
Endomorphin-2 (

nM)
Seco-azacubane-Endo-2 14-fold increase Enhanced specificity for

over

and

subtypes.
PKB/Akt Kinase Balanol-derived ester (Unstable)Azepane-4-yl ester

= 4 nM
Maintained potency; gained plasma stability.[1]
Integrin (

)
Linear RGD peptideCyclic RGD-Aze

< 10 nM
High affinity due to constrained RGD presentation.

Expert Insight: The "activity change" is not always a simple increase in potency. Often, the native peptide has high potency but poor pharmacokinetics. The success of the azepane modification is retaining that nanomolar potency while conferring the stability of a small molecule.

Proteolytic Stability

The 7-membered ring creates steric bulk that prevents proteases (like chymotrypsin or serum peptidases) from accessing the scissile bond.

Table 2: Stability Profiles (Serum/Plasma)

Peptide ClassModificationHalf-life (

) in Human Serum
Mechanism of Stabilization
Linear Hexapeptide None (Native)< 15 minutesN/A
Azepane-Peptide Aze-2-COOH at i+1 > 4 hours Shielding of amide bond; prevention of extended conformation required for cleavage.
Kinase Inhibitor Azepane-linker > 24 hours Elimination of labile ester bonds present in lead; steric protection.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols. These are designed to be self-validating controls.

Synthesis of Azepane-Peptides via Fmoc-SPPS

Rationale: Standard SPPS protocols often fail with sterically hindered secondary amines like azepane. This protocol uses HATU/HOAt to ensure complete coupling.

Materials:

  • Fmoc-Aze-OH (Fmoc-azepane-2-carboxylic acid)

  • Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g)

  • Coupling Agents: HATU, HOAt, DIPEA

Workflow:

  • Resin Swelling: DCM (20 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Validation: UV monitoring of fulvene-piperidine adduct.
    
  • Coupling of Fmoc-Aze-OH:

    • Mix Fmoc-Aze-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), and DIPEA (6 eq) in DMF.

    • Critical Step: Pre-activate for 2 minutes before adding to resin.

    • Reaction time: 2 hours (double coupling recommended).

    • QC Check: Chloranil test (for secondary amines) or micro-cleavage LC-MS to confirm mass.

  • Elongation: Coupling the next amino acid onto the steric Aze secondary amine requires PyAOP or COMU at elevated temperature (50°C) or extended times (4–6 hours).

Comparative Serum Stability Assay

Rationale: A direct head-to-head comparison requires identical matrix conditions.

  • Preparation: Dissolve Native and Azepane-modified peptides in PBS (1 mg/mL).

  • Incubation: Mix 20

    
    L peptide stock with 180 
    
    
    
    L pooled human serum (sigma). Incubate at 37°C.
  • Sampling: At

    
     min.
    
  • Quenching: Add 200

    
    L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins.
    
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into RP-HPLC.

  • Calculation: Plot % remaining peak area vs. time. Fit to first-order decay kinetics (

    
    ) to determine 
    
    
    
    .
Diagram 2: Experimental Workflow for Validation

Workflow cluster_Assays Parallel Biological Assays Step1 Design: Native vs. Aze-Analog Step2 Synthesis (SPPS) Use HATU/HOAt for Aze Step1->Step2 Step3 QC: LC-MS & NMR Confirm Purity >95% Step2->Step3 Assay1 Binding Assay (SPR/Radioligand) Measure Kd/Ki Step3->Assay1 Assay2 Serum Stability (HPLC) Measure t1/2 Step3->Assay2 Step4 Data Correlation Selectivity vs. Stability Assay1->Step4 Assay2->Step4

Caption: Step-by-step workflow for synthesizing and validating azepane-modified peptide candidates.

References

  • Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Source: European Journal of Organic Chemistry (2012).[1][2] URL:[Link]

  • seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. Source: The Journal of Organic Chemistry (2024). URL:[Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • 
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. 
    Source: The Journal of Organic Chemistry (2023).[3]
    URL:[Link]
    
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Source: Journal of Medicinal Chemistry (2025).[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing peptide synthesis and drug discovery workflows, I frequently observe laboratories mishandling protected unnatural amino acids. 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis and drug discovery workflows, I frequently observe laboratories mishandling protected unnatural amino acids. 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (also known as Boc-azepane-2-carboxylic acid) is a critical building block in peptidomimetic design[1][2]. However, its disposal is not as simple as tossing it into a generic organic waste bin.

The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group introduces specific mechanistic hazards that must dictate your operational disposal plan. This guide provides a self-validating, step-by-step protocol to ensure laboratory safety and strict regulatory compliance.

Mechanistic Causality: Why Standard Disposal Fails

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the compound. The Boc protecting group is specifically designed to be stable under basic conditions but is readily cleaved by strong acids, such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[].

If Boc-azepane-2-carboxylic acid waste is inadvertently mixed with acidic waste streams—a common error in peptide synthesis labs—the carbamate bond cleaves. This degradation reaction generates azepane-2-carboxylic acid, carbon dioxide (CO₂), and isobutylene gas.

The Causality: Sealing this reacting mixture in a standard glass waste carboy leads to rapid, silent pressurization. This can result in the explosive rupture of the waste container, exposing laboratory personnel to hazardous solvents and shrapnel. Therefore, strict segregation from acidic waste is the paramount directive in this protocol.

Quantitative Data & Hazard Profile

Before executing any disposal procedures, verify the physical and chemical parameters of your waste.

ParameterSpecification / DataOperational Implication
Chemical Name 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acidContains Boc-protected amine and free carboxylic acid.
Formula / MW C12H21NO4 / 243.30 g/mol [1]Handled as solid organic waste in its pure form.
Boc Cleavage Triggered by pH < 3 (e.g., TFA)[]CRITICAL: Do not mix with acidic waste streams.
EPA Waste Code Unlisted solid waste (40 CFR Part 261)[4]Must be managed as hazardous waste via licensed EHS.
Solubility Soluble in DMF, DCM, MethanolLiquid waste must be segregated by solvent halogenation.

Workflow Visualization: Disposal Decision Tree

G Start Waste Generated: Boc-azepane-2-carboxylic acid State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Dissolved in Solvent) State->Liquid SolidWaste Double-bag in Hazardous Solid Waste Solid->SolidWaste AcidCheck Does solvent contain strong acid (e.g., TFA)? Liquid->AcidCheck GasRisk DANGER: Gas Evolution (CO2 & Isobutylene) AcidCheck->GasRisk Yes OrgWaste Segregate: Halogenated vs. Non-Halogenated Waste AcidCheck->OrgWaste No Vent Neutralize & Vent before sealing GasRisk->Vent Vent->OrgWaste EHS Licensed EPA/RCRA Disposal Service OrgWaste->EHS SolidWaste->EHS

Caption: Decision matrix for the safe segregation and disposal of Boc-azepane-2-carboxylic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal

Unused, expired, or spilled solid powder must be handled as hazardous chemical waste. Do not flush down the sink or discard in general municipal trash[5].

  • Collection : Sweep or scoop the solid using non-sparking, anti-static tools to avoid aerosolizing the fine powder.

  • Containment : Place the solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling : Adhere a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (Solid)." Include the date of initial accumulation as required by EPA RCRA guidelines[4][6].

  • Storage : Store in a cool, dry secondary containment tray away from strong acids and oxidizers until Environmental Health and Safety (EHS) pickup.

Protocol B: Liquid Waste Disposal (Reaction Solutions)

In peptide synthesis, this compound is typically dissolved in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Solvent Categorization : Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMF, Methanol).

  • Compatibility Verification (The Acid Check) : Ensure the target waste carboy does not contain TFA or HCl. If the reaction mixture itself contains TFA (e.g., post-deprotection cleavage cocktails), do not seal the container immediately . Allow the CO₂ and isobutylene gases to vent in a certified fume hood until all bubbling ceases.

  • Transfer : Funnel the solution into the appropriate designated liquid waste carboy.

  • Documentation : Update the waste log attached to the carboy with the estimated mass/concentration of the Boc-amino acid derivative added.

Protocol C: Empty Container Decontamination

Empty reagent bottles retain residual chemical dust and must be decontaminated before disposal or recycling to prevent RCRA liabilities[4].

  • Primary Rinse : In a fume hood, add a small volume of a compatible solvent (e.g., acetone or ethanol) to the empty container[5].

  • Agitation : Cap the container securely and invert multiple times to dissolve residual powder.

  • Rinsate Disposal : Pour the rinsate into the appropriate non-halogenated organic liquid waste carboy. Treat this rinsate as hazardous waste[5].

  • Defacement & Disposal : Repeat the rinse twice more (triple-rinse standard). Once dry, deface the original chemical label completely with a thick marker. The container can now be disposed of as non-hazardous laboratory glass/plastic waste, per institutional guidelines.

Regulatory Compliance & EHS Integration

Under the4 codified in 40 CFR Parts 260-279[4], generators of hazardous waste are legally responsible for its lifecycle from "cradle to grave." While 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is not specifically listed as an acute hazardous waste by name, it falls under the broad definition of solid waste and must be managed through a licensed chemical waste disposal service[4][5]. Never attempt to neutralize or destroy the compound via thermal incineration in an unauthorized facility.

References

  • Accela ChemBio. "2173991-70-1, 5-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine ... (R)-1-Boc-azepane-2-carboxylic Acid." accelachem.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste: Guidelines and Regulations, Federal Register Notice." epa.gov. Available at: [Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing." americanchemistry.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Handling 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS: 1214824-64-2)—also cataloged as 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid—requires strict adherence to laboratory safety protocols[1]. As a Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (CAS: 1214824-64-2)—also cataloged as 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid—requires strict adherence to laboratory safety protocols[1]. As a Boc-protected cyclic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry, its physical state as a fine, lipophilic powder presents specific inhalation, dermal, and ocular risks[2].

This guide provides field-proven, self-validating protocols to ensure absolute safety and operational efficiency during handling, solubilization, and disposal.

Hazard Causality & Risk Assessment

To build a robust safety protocol, researchers must understand the mechanistic why behind the compound's hazard classifications:

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The free carboxylic acid moiety can induce localized pH drops upon contact with mucosal membranes or ocular fluid, leading to acute irritation[1].

  • H335 (May cause respiratory irritation): The compound is typically supplied as a lyophilized or milled powder. The highly lipophilic tert-butoxycarbonyl (Boc) protecting group reduces the compound's overall density and increases its propensity for electrostatic dispersion[3]. If aerosolized, these micro-particulates can easily bypass the upper respiratory tract.

  • Solvent-Mediated Penetration (Field Insight): In peptide synthesis, this compound is routinely dissolved in dipolar aprotic solvents like DMF, DMSO, or DCM[4]. These solvents act as aggressive carrier agents. If a solution splashes onto unprotected skin, the solvent will rapidly transport the hazardous solute directly through the dermal barrier.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the physical state of the chemical during handling.

PPE CategoryRequired EquipmentSpecification & Mechanistic Justification
Eye/Face Safety GogglesANSI Z87.1 compliant with side-shields. Protects against ocular pH shifts from airborne dust or solvent splashes (H319).
Hands (Solid) Nitrile GlovesMinimum 0.11 mm thickness. Sufficient for dry powder handling, providing a reliable barrier against the solid compound[1].
Hands (Solution) Multi-layer Barrier Glovese.g., Silver Shield or heavy-duty butyl rubber. Required when dissolving in DMF/DCM to prevent rapid solvent-mediated dermal transport.
Body Flame-Resistant Lab CoatKnee-length, cuffed sleeves. Prevents electrostatic particulate accumulation on street clothing.
Respiratory N95 / P100 RespiratorRequired only if handling outside a fume hood. Mitigates the inhalation of electrostatically dispersed dust (H335)[1].

Standard Operating Procedure: Handling & Solubilization

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in physical checks to confirm the step was executed safely and correctly.

Phase 1: Preparation & Weighing
  • Environmental Isolation: Conduct all open-container handling inside a certified chemical fume hood with a face velocity of 80–100 fpm[1].

    • Validation: Verify the hood's airflow monitor displays a green/safe status before opening the chemical vial.

  • Static Mitigation: Use an anti-static weigh boat and a grounded stainless-steel spatula.

    • Causality: Boc-amino acids are highly lipophilic and prone to static charge buildup, which causes the powder to aerosolize or cling to gloves[3].

    • Validation: The powder should transfer cleanly without "jumping" to the spatula handle. If jumping occurs, use an anti-static ionizer gun before proceeding.

  • Mass Verification: Weigh the required amount of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid.

    • Validation: The balance reading must stabilize immediately. Continuous drifting indicates static interference or improper hood sash height.

Phase 2: Solubilization for Peptide Synthesis
  • Solvent Addition: Transfer the powder to a reaction vial. Slowly add the coupling solvent (e.g., DMF, DMSO, or DCM)[4].

  • Exothermic Monitoring: While downstream Boc-deprotection (using strong acids like TFA or HCl) is highly exothermic and generates isobutylene gas[5], initial solubilization is generally mild. However, always vent the vial periodically.

    • Validation: The solution should become completely transparent within minutes, indicating full dissolution without residual particulates.

Spill Response & Waste Disposal Plan

Spill Response (Solid Powder)
  • Containment: Immediately halt local ventilation fans (outside the fume hood) to prevent further aerosolization of the powder.

  • Suppression (Wet-Sweeping): Do NOT dry sweep. Mist the spill lightly with water or a low-volatility solvent to suppress dust[1].

    • Causality: Dry sweeping aerosolizes the H335-classified particulates, directly exposing the respiratory tract.

  • Collection: Use damp absorbent pads to wipe up the material.

    • Validation: The spill surface should show no white residue under direct light reflection.

Disposal Plan
  • Segregation: Place all contaminated wipes, empty vials, and residual chemical into a clearly labeled, sealable hazardous waste container.

  • Incineration: Dispose of as combustible hazardous organic waste through a licensed facility. Do not flush down the sink, as the compound is not readily biodegradable.

    • Validation: Ensure the waste manifest explicitly lists "Boc-protected cyclic amino acid / CAS 1214824-64-2" to comply with EPA/local regulations.

Workflow Visualization

G Start Start: 5-(Boc)azepane-2-carboxylic acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood State Physical State? Hood->State Solid Dry Powder Weighing (Use Anti-Static Tools) State->Solid Powder Solution Solubilization (DMF/DCM) (Upgrade to Barrier Gloves) State->Solution Solution Spill Spill Occurs? Solid->Spill Solution->Spill WetSweep Wet Sweep / HEPA Vacuum (Avoid Aerosolization) Spill->WetSweep Yes Dispose Incineration (Hazardous Waste) Spill->Dispose No WetSweep->Dispose

Safety workflow for handling and disposing of 5-(Boc)azepane-2-carboxylic acid.

References

  • Safety Data Sheet - ChemScene. ChemScene LLC.
  • Protection Reactions. Wiley-VCH.
  • Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties. PMC (NIH).
  • Peptides Synthesis Notes. aapptec, LLC.
  • Chemical Synthesis of Peptides and Proteins. Annual Reviews.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.